molecular formula C16H17N B1597300 5-Aminomethyl-dibenzosuberane CAS No. 7351-49-7

5-Aminomethyl-dibenzosuberane

Cat. No.: B1597300
CAS No.: 7351-49-7
M. Wt: 223.31 g/mol
InChI Key: YJCNPACNIAQKNY-UHFFFAOYSA-N
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Description

5-Aminomethyl-dibenzosuberane (CAS 69306-43-0) is a tricyclic organic compound of significant interest in medicinal chemistry and neuroscience research. It serves as a fundamental synthetic intermediate for a class of compounds known as dibenzosuberane derivatives, which form the core structural framework of several established tricyclic antidepressants (TCAs) . These traditional therapeutics, such as amitriptyline, continue to be first-line agents for treating depressive disorders and are also used for a variety of other conditions . As a building block, this compound provides researchers with a versatile scaffold for the design and synthesis of novel, potentially biologically active molecules . Its structure, featuring a cycloheptane ring fused with two benzene rings and an aminomethyl functional group, allows for strategic functionalization to explore new chemical space and develop compounds with improved efficacy and safety profiles . The continued investigation of this chemical space is driven by the need to develop agents that improve upon both older TCA and newer antidepressant classes . This product is intended for research purposes as a key intermediate in pharmaceutical development and chemical synthesis. This compound is For Research Use Only. It is not intended for diagnostic or therapeutic applications, nor for human or veterinary use.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-tricyclo[9.4.0.03,8]pentadeca-1(15),3,5,7,11,13-hexaenylmethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H17N/c17-11-16-14-7-3-1-5-12(14)9-10-13-6-2-4-8-15(13)16/h1-8,16H,9-11,17H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJCNPACNIAQKNY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2=CC=CC=C2C(C3=CC=CC=C31)CN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H17N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30223725
Record name 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro-
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Molecular Weight

223.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

7351-49-7, 69306-43-0
Record name 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro-
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Record name 5H-Dibenzo(a,d)cycloheptene-5-methylamine, 10,11-dihydro-
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Record name 69306-43-0
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Foundational & Exploratory

5-Aminomethyl-dibenzosuberane: A Pivotal Scaffold in Tricyclic Pharmacophore Development

[1]

Executive Summary

5-Aminomethyl-dibenzosuberane (CAS: 7351-49-7), formally known as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine , represents a critical pharmacophore in the landscape of central nervous system (CNS) therapeutics.[1] As a structural homolog to the tricyclic antidepressant (TCA) class—specifically Protriptyline and Nortriptyline—this primary amine serves as both a versatile building block for diversity-oriented synthesis and a bioactive ligand with affinity for NMDA and monoamine transporter sites.[1]

This guide provides a rigorous technical analysis of the molecule, detailing its physicochemical properties, a validated 3-step synthetic pathway, and its structure-activity relationship (SAR) within the context of psychotropic drug design.

Chemical Identity & Structural Analysis[1][2]

The molecule consists of a rigid, lipophilic tricyclic core (dibenzosuberane) substituted at the benzylic C5 position with a methylamine group. This structure mimics the "phenyl-X-amine" motif essential for monoamine reuptake inhibition but possesses a shortened side chain compared to clinical TCAs.[1]

PropertyData
IUPAC Name 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine
Common Name This compound
CAS Number 7351-49-7
Molecular Formula C₁₆H₁₇N
Molecular Weight 223.31 g/mol
LogP (Predicted) ~3.8 (High Lipophilicity)
H-Bond Donors/Acceptors 1 / 1
Key Structural Feature C5-Benzylic Primary Amine (Saturated Ethylene Bridge)
Structural Homology

The dibenzosuberane core (saturated 10,11-bridge) distinguishes this molecule from dibenzocycloheptene derivatives (unsaturated bridge), imparting greater conformational flexibility.[1] This "pucker" allows the tricyclic ring system to adopt a butterfly-like conformation, critical for binding within the hydrophobic pockets of the Sodium-Dependent Serotonin Transporter (SERT) and Norepinephrine Transporter (NET).[1]

Validated Synthetic Protocol

The synthesis of this compound is achieved through a robust three-step sequence starting from the commercially available ketone, Dibenzosuberone .[1] This pathway prioritizes high-yielding nucleophilic substitutions and controlled reductions.[1]

Reaction Pathway Visualization[1]

GSuberoneDibenzosuberone(Start)AlcoholDibenzosuberol(Intermediate 1)Suberone->AlcoholNaBH4, MeOHReductionChloride5-Chloro-dibenzosuberane(Intermediate 2)Alcohol->ChlorideSOCl2, TolueneChlorinationNitrile5-Cyano-dibenzosuberane(Intermediate 3)Chloride->NitrileKCN, DMSOSubstitutionProduct5-Aminomethyl-dibenzosuberane(Target)Nitrile->ProductLiAlH4, THFReduction

Figure 1: Step-wise synthetic pathway from Dibenzosuberone to this compound.[1]

Detailed Methodology
Step 1: Reduction to Dibenzosuberol[1]
  • Reagents: Dibenzosuberone (1.0 eq), Sodium Borohydride (NaBH₄, 1.5 eq), Methanol.[1]

  • Protocol: Dissolve Dibenzosuberone in methanol at 0°C. Add NaBH₄ portion-wise to avoid runaway exotherm. Stir at room temperature for 2 hours. Quench with dilute HCl.

  • Checkpoint: Disappearance of the ketone carbonyl peak (1650 cm⁻¹) in IR; appearance of broad OH stretch (3300-3400 cm⁻¹).[1]

Step 2: Chlorination & Cyanation (The Nitrile Route)
  • Reagents: Thionyl Chloride (SOCl₂), Potassium Cyanide (KCN), DMSO (dry).[1]

  • Protocol:

    • Reflux Dibenzosuberol with SOCl₂ in toluene for 3 hours to generate 5-chloro-dibenzosuberane . Evaporate solvent/excess SOCl₂ strictly (SOCl₂ interferes with cyanation).[1]

    • Dissolve the crude chloride in anhydrous DMSO.[1] Add KCN (1.2 eq) and heat to 60°C for 4 hours.

    • Safety Note: KCN generates HCN gas if acidified.[1] Maintain basic pH during workup.[1]

  • Yield Expectation: 75-85% over two steps.

  • Checkpoint: Appearance of sharp Nitrile (C≡N) stretch at ~2240 cm⁻¹ in IR.[1]

Step 3: Nitrile Reduction to Primary Amine[1]
  • Reagents: Lithium Aluminum Hydride (LiAlH₄, 2.0 eq), Anhydrous THF.[1]

  • Protocol:

    • Suspend LiAlH₄ in dry THF under Argon/Nitrogen atmosphere at 0°C.

    • Add 5-cyano-dibenzosuberane (dissolved in THF) dropwise.

    • Reflux for 6 hours.

    • Fieser Workup: Carefully quench with water (n mL), 15% NaOH (n mL), and water (3n mL).[1] Filter the granular aluminum salts.

    • Extract filtrate with diethyl ether, dry over Na₂SO₄, and concentrate.

  • Purification: The free base is an oil. Convert to Hydrochloride salt using HCl/Ethanol for crystallization (White solid).[1]

Pharmacological Significance & SAR

This compound is not merely an intermediate; it occupies a unique space in the Structure-Activity Relationship (SAR) of tricyclic psychotropics.[1]

Monoamine Transporter Affinity

Classic TCAs (e.g., Amitriptyline) possess a 3-carbon side chain (propylamine).[1] The 5-aminomethyl derivative represents a chain-shortened homolog (1-carbon spacer).[1]

  • SAR Insight: Shortening the chain generally reduces affinity for SERT/NET compared to the propyl analogs but increases rigidity near the core. This molecule is often used to probe the "minimum distance" requirement for the ionic interaction between the amine and the conserved Aspartate residue in the transporter binding site.

NMDA Receptor Antagonism

Research indicates that dibenzosuberane derivatives with short amine bridges can act as non-competitive antagonists at the NMDA receptor (PCP site).[1]

  • Mechanism: The bulky tricyclic core blocks the ion channel pore, while the amine mimics the cation of Mg²⁺ or polyamines.

  • Reference: Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene have been evaluated as potent PCP receptor ligands [1].[1]

Pharmacophore Map

SARCoreDibenzosuberane Core(Lipophilic Anchor)Bridge10,11-Saturated Bridge(Butterfly Conformation)Core->BridgeDefines GeometryLinkerMethylene Linker (-CH2-)(Rigid Spacer)Core->LinkerAttachment C5Target2NMDA Receptor (PCP Site)(Pore Blocking)Core->Target2Steric BlockAminePrimary Amine (-NH2)(Ionic Interaction / H-Bond)Linker->AmineDistance VectorTarget1SERT/NET Transporters(Reduced Affinity vs Propyl)Amine->Target1Ionic Bond

Figure 2: Structure-Activity Relationship (SAR) mapping of the 5-aminomethyl scaffold.[1]

Safety & Handling Protocols

Hazard Classification:

  • Acute Toxicity: Harmful if swallowed or inhaled (Category 4).[1]

  • Skin/Eye Irritation: Causes skin irritation and serious eye irritation.[1]

  • Specific Handling: As a primary amine, it readily absorbs CO₂ from the air to form carbamates. Store under inert gas (Argon) at -20°C.

Emergency Protocol:

  • Inhalation:[1] Move to fresh air immediately.[1]

  • Skin Contact: Wash with polyethylene glycol 400 (if available) or copious soap and water.[1] Lipophilic amines penetrate skin rapidly.[1]

References

  • Villani, F. J., et al. (1964).[1][2][3] Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds.[1][3][4][5] Journal of Medicinal Chemistry.[1][2][3] Link

  • PubChem. (n.d.).[1] 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine (CAS 7351-49-7).[1] National Center for Biotechnology Information.[1] Link[1]

  • Gootjes, J., Funcke, A. B., & Timmerman, H. (1972).[1][6] Experiments in the 5H-dibenzo(a,d)cycloheptene series.[1][4][6][7][8][9] V. Synthesis and pharmacology of 5,10-(iminomethano)-5H-dibenzo(a,d)cycloheptene derivatives. Arzneimittelforschung.[1][6] Link

  • Merkas, S., et al. (2005).[1] Synthesis of novel, potentially biologically active dibenzosuberone derivatives.[4] Molecules.[1][10][3][8][11][12][13][14][15][16] Link

Sources

Technical Monograph: Mechanism of Action of 5-Aminomethyl-dibenzosuberane

[1]

Executive Summary

5-Aminomethyl-dibenzosuberane (CAS: 69306-43-0) is a tricyclic lipophilic amine chemically defined as 5-(aminomethyl)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene .[] While historically identified as a minor phytochemical constituent (approx. 0.28%) in the leaf extracts of Calophyllum inophyllum (Polynesian Tamanu), its pharmacological significance lies in its structural identity as a rigidified, chain-shortened analogue of the Tricyclic Antidepressant (TCA) class.

This technical guide delineates the mechanism of action (MoA) of this compound. Unlike the classic TCA Amitriptyline (which possesses a dimethylaminopropyl side chain), the aminomethyl moiety of this compound imparts distinct steric and electrostatic properties, modulating its interaction with monoamine transporters (SERT/NET) and ion channels. This guide synthesizes data from structural homologues to provide a rigorous mechanistic framework and outlines the protocols required for its validation.

Chemical Architecture & SAR Analysis

The pharmacological behavior of this compound is dictated by two core structural domains:

  • The Tricyclic Core (Lipophilic Anchor): The 10,11-dihydro-5H-dibenzo[a,d]cycloheptene ring system is a non-planar, butterfly-shaped scaffold.[] This lipophilic domain is critical for penetrating the central nervous system (CNS) and anchoring the molecule within the hydrophobic pockets of transmembrane proteins (e.g., SLC6A transporters).

  • The Aminomethyl Tether (Polar Warhead): A primary amine attached directly to the C5 bridgehead via a single methylene unit.

    • SAR Implication: Standard TCAs utilize a 3-carbon propyl chain to optimize interaction with the aspartate residue in the transporter binding site.[] The shortened 1-carbon tether in this compound restricts conformational flexibility, potentially altering selectivity from reuptake inhibition toward Sigma-1 receptor agonism or NMDA receptor channel blockade , behaviors observed in structurally constrained dibenzosuberane analogues like MK-801 (dizocilpine).[]

Structural Visualization

The following diagram illustrates the core scaffold and its functional domains.

ChemicalStructurecluster_SARPharmacophore InteractionsCoreDibenzosuberane Core(Lipophilic Anchor)LinkerC5-Methylene Bridge(Rigid Tether)Core->Linker C5 AttachmentTarget1Hydrophobic Pocket(TM3/TM8 of SERT)Core->Target1 Van der WaalsAminePrimary Amine (-NH2)(Protonatable Warhead)Linker->Amine C-N BondTarget2Aspartate Residue(Ionic Bond)Amine->Target2 Salt Bridge

Figure 1: Pharmacophore decomposition of this compound showing critical binding domains.[]

Mechanism of Action (Pharmacodynamics)

Based on the dibenzosuberane pharmacophore and data from C. inophyllum bioactive fractions, the mechanism of action operates via two primary pathways.

Pathway A: Monoamine Transporter Modulation (SERT/NET)

The primary mechanism involves the competitive inhibition of the Solute Carrier Family 6 (SLC6) transporters.

  • Binding: The tricyclic core intercalates between Transmembrane domains (TM) 3, 6, and 8 of the transporter.

  • Occlusion: The protonated amine group forms an ionic bond with the conserved Aspartate residue (Asp98 in SERT) in the central binding site (S1).

  • Effect: This locks the transporter in an outward-facing conformation, preventing the reuptake of Serotonin (5-HT) and Norepinephrine (NE) from the synaptic cleft.

    • Note: Due to the shortened side chain, affinity for NET (Norepinephrine Transporter) is predicted to be higher than SERT, similar to secondary amine TCAs (e.g., Nortriptyline).

Pathway B: Ion Channel Blockade (Nav/NMDA)

Lipophilic amines with tricyclic cores exhibit "local anesthetic-like" properties by blocking voltage-gated sodium channels (Nav).[] Furthermore, the C5-substitution pattern mimics the NMDA antagonist MK-801.[]

  • Pore Blockade: The molecule enters the open pore of the channel.

  • Stabilization: It binds to the phencyclidine (PCP) site within the channel vestibule, inhibiting cation flux (

    
    , 
    
    
    ) in a voltage-dependent manner.

MOA_Pathwaycluster_TransporterPresynaptic Neuron (SLC6A Target)cluster_DownstreamPost-Synaptic EffectsLigandThis compoundSERTSERT / NET TransporterLigand->SERT Competitive Binding (Ki < 100nM)SynapseSynaptic CleftSignalIncreased 5-HT / NE ConcentrationSynapse->SignalConfChangeConformational Lock(Outward-Facing)SERT->ConfChange StabilizesReuptakeMonoamine ReuptakeConfChange->Reuptake InhibitsReuptake->Synapse AccumulationReceptorGPCR Activation(5-HT1A, Adrenergic)Signal->Receptor Signal Transduction

Figure 2: Signal transduction pathway illustrating the blockade of monoamine reuptake.[]

Experimental Validation Protocols

To validate the mechanism of this compound, the following protocols must be executed. These assays differentiate between simple binding and functional transport inhibition.[]

Protocol 1: Competitive Radioligand Binding Assay (Ki Determination)

Objective: Quantify the affinity of the compound for the SERT and NET binding pockets.

Materials:

  • Source Tissue: Rat frontal cortex membranes (SERT) or hypothalamus (NET).

  • Radioligand:

    
    -Citalopram (SERT) or 
    
    
    -Nisoxetine (NET).[]
  • Buffer: 50 mM Tris-HCl (pH 7.4) containing 120 mM NaCl and 5 mM KCl.[]

Workflow:

  • Preparation: Homogenize tissue in ice-cold buffer; centrifuge at 48,000

    
     for 20 min. Resuspend pellet.[]
    
  • Incubation: In 96-well plates, combine:

    • 50

      
      L Membrane suspension (
      
      
      g protein).
    • 25

      
      L Radioligand (final conc. ~ Kd).
      
    • 25

      
      L Test Compound (this compound) at varying concentrations (
      
      
      to
      
      
      M).[]
  • Equilibrium: Incubate for 60 min at 25°C.

  • Termination: Rapid filtration through GF/B glass fiber filters pre-soaked in 0.3% polyethylenimine (reduces non-specific binding).[]

  • Analysis: Measure radioactivity via liquid scintillation counting. Calculate

    
     and convert to 
    
    
    using the Cheng-Prusoff equation.[]
Protocol 2: Functional Synaptosomal Uptake Assay

Objective: Confirm that binding results in functional inhibition of neurotransmitter transport.[]

Data Presentation Table (Expected Profiles):

ParameterThis compound (Predicted)Amitriptyline (Control)Rationale
SERT

50 - 200 nM4.3 nMShort chain reduces SERT selectivity.[]
NET

10 - 50 nM35 nMPrimary/Secondary amines favor NET.[]
NMDA IC50 1 - 5

M
>10

M
C5-substitution mimics MK-801.[]

References

  • Phytochemical Identification: Susanto, D. F., et al. (2019).[2] "Calophyllum inophyllum: Beneficial Phytochemicals, Their Uses, and Identification." IntechOpen. Available at: [Link]

  • Tricyclic Pharmacophore: Gillman, P. K. (2007). "Tricyclic antidepressant pharmacology and therapeutic drug interactions updated." British Journal of Pharmacology, 151(6), 737–748. Available at: [Link]

  • Dibenzosuberane Analogues: Wong, E. H., et al. (1988). "The role of the 10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5,10-imine structure in NMDA receptor antagonism." Journal of Medicinal Chemistry.

Architectures of Modulation: A Technical Guide to Dibenzocycloheptene Pharmacology

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The dibenzocycloheptene scaffold—a central seven-membered ring fused to two benzene rings—remains a cornerstone of medicinal chemistry. While historically associated with first-generation tricyclic antidepressants (TCAs) like amitriptyline, this pharmacophore exhibits a "promiscuous" binding profile that is both a therapeutic asset and a toxicological liability. This guide dissects the pharmacological architecture of these compounds, moving beyond basic textbook definitions to provide a rigorous framework for derivative design, metabolic profiling, and safety screening.

Structural Architecture & SAR

The pharmacological versatility of dibenzocycloheptenes stems from the flexibility of the central cycloheptene ring and the electronic nature of the side chain.

The Core Scaffold

The numbering system typically assigns the bridgehead carbons as 4a and 9a (or similar, depending on nomenclature), but functionally, the critical positions for modification are C5 (the apical carbon), C10-C11 (the ethylene bridge), and the N-terminus of the side chain.

Structure-Activity Relationship (SAR) Visualization

The following diagram illustrates the critical modification zones that dictate receptor selectivity between Serotonin (SERT), Norepinephrine (NET), and Histamine (H1) targets.

SAR_Map Scaffold Dibenzocycloheptene Core C5_Position C5 Position (Apical Carbon) Scaffold->C5_Position C10_11 C10-C11 Bridge (Saturation Status) Scaffold->C10_11 Side_Chain Alkylamine Side Chain (Tail) Scaffold->Side_Chain Effect_Rigidity Rigidity & Isomerism Exocyclic double bond (Amitriptyline) favors rigid receptor fit. C5_Position->Effect_Rigidity Determines geometry Effect_Metabolism Metabolic Stability Double bond (C10=C11) increases potency but alters CYP oxidation rates. C10_11->Effect_Metabolism Unsaturation effects Effect_Selectivity SERT vs. NET Selectivity Tertiary Amine = SERT > NET Secondary Amine = NET > SERT Side_Chain->Effect_Selectivity N-methylation status

Figure 1: SAR Hotspots. The C5 exocyclic double bond provides rigidity crucial for receptor locking, while the amine tail dictates transporter selectivity.

Key Mechanistic Insights
  • The Nitrogen Switch: The most reproducible SAR rule is the "amine switch." Tertiary amines (e.g., Amitriptyline ) exhibit higher affinity for the Serotonin Transporter (SERT).[1] N-demethylation to a secondary amine (e.g., Nortriptyline ) shifts selectivity toward the Norepinephrine Transporter (NET) [1].

  • The C10-C11 Bridge: Introduction of a double bond at C10-C11 (as seen in protriptyline) increases potency but often reduces the half-life due to rapid oxidative metabolism. The saturated bridge (amitriptyline) allows for a "pucker" in the central ring, influencing binding angles at muscarinic receptors [2].

Pharmacodynamics: The "Dirty Drug" Profile

Dibenzocycloheptenes are often termed "dirty drugs" due to their off-target binding. However, in drug repurposing, this promiscuity is a feature, not a bug. For instance, Cyproheptadine utilizes the same core scaffold but modifies the side chain to a piperidine ring, shifting its primary activity to 5-HT2A and H1 antagonism, making it the standard of care for Serotonin Syndrome [3].

Comparative Binding Affinities ( )

The table below contrasts the binding profiles of the two archetypal derivatives. Note the shift from Transporter inhibition (Amitriptyline) to Receptor antagonism (Cyproheptadine).

Target ReceptorAmitriptyline (

nM)
Cyproheptadine (

nM)
Physiological Impact
SERT (Serotonin Transporter)4.3>10,000Antidepressant effect vs. No effect
NET (Norepinephrine Transporter)35>10,000Sympathetic activation
5-HT2A 206.5Anxiolytic / Anti-Serotonin Syndrome
H1 (Histamine)1.12.0Sedation, Weight gain
M1 (Muscarinic)1412Dry mouth, Urinary retention
Alpha-1 Adrenergic 2780Orthostatic hypotension

Data synthesized from PDSP and broad-spectrum binding assays [4].

Metabolic Disposition & Pharmacogenetics[2]

Understanding the metabolism of dibenzocycloheptenes is critical for clinical safety, particularly regarding the CYP2D6 polymorphism.

The Bioactivation Pathway

Amitriptyline functions as both a parent drug and a pro-drug. Its conversion to nortriptyline is not just a clearance mechanism but a shift in therapeutic target (SERT to NET).

Metabolism Amitriptyline Amitriptyline (Tertiary Amine) CYP2C19 CYP2C19 (Demethylation) Amitriptyline->CYP2C19 CYP2D6 CYP2D6 (Hydroxylation) Amitriptyline->CYP2D6 Nortriptyline Nortriptyline (Secondary Amine) ACTIVE METABOLITE Nortriptyline->CYP2D6 OH_Metabolites 10-OH-Metabolites (Inactive/Low Activity) Glucuronide Glucuronide Conjugates (Renal Excretion) OH_Metabolites->Glucuronide CYP2C19->Nortriptyline CYP2D6->OH_Metabolites CYP2D6->OH_Metabolites

Figure 2: Metabolic Cascade. CYP2C19 drives the bioactivation to nortriptyline, while CYP2D6 drives clearance.[2][3] Poor metabolizers of CYP2D6 are at high risk of cardiotoxicity.[2]

Experimental Protocols

As an application scientist, reproducibility is paramount. The following protocols represent the "Gold Standard" for synthesizing and validating dibenzocycloheptene derivatives.

Protocol A: C5-Functionalization via Grignard Reaction

Objective: To attach a propyl-amine side chain to the dibenzosuberone (ketone) core.

  • Reagent Preparation: Prepare a Grignard reagent using 3-dimethylaminopropyl chloride hydrochloride. Neutralize the salt with NaOH, extract the free base into anhydrous THF, and react with Magnesium turnings (activated with iodine) under

    
     atmosphere.
    
  • Addition: Cool the Grignard solution to 0°C. Add 5H-dibenzo[a,d]cyclohepten-5-one (dibenzosuberone) dropwise in THF.

  • Reflux: Allow to warm to room temperature, then reflux for 4 hours to ensure complete nucleophilic attack at the carbonyl carbon.

  • Hydrolysis: Quench with saturated

    
    . The intermediate is the C5-hydroxyl (carbinol) derivative.
    
  • Dehydration (The Critical Step): To generate the exocyclic double bond (amitriptyline-like structure), reflux the carbinol intermediate in HCl/Acetic Acid or Trifluoroacetic acid (TFA) for 1 hour.

    • Note: The double bond confers rigidity. If a flexible saturated chain is desired (imipramine-like), perform a catalytic hydrogenation (

      
      , Pd/C) instead of acid dehydration [5].
      
Protocol B: hERG Safety Assay (Manual Patch Clamp)

Objective: Dibenzocycloheptenes are known


 blockers (QT prolongation risk). This assay is mandatory for lead optimization.
  • Cell System: HEK293 or CHO cells stably expressing the hERG (Kv11.1) channel.[4]

  • Rig Setup: Use a glass micropipette (resistance 2-4 MΩ) filled with intracellular solution (130 mM KCl, 1 mM MgCl2, 5 mM EGTA, 10 mM HEPES, 5 mM Mg-ATP).

  • Voltage Protocol:

    • Hold membrane potential at -80 mV.

    • Depolarize to +20 mV for 2 seconds (activates hERG channels).

    • Repolarize to -50 mV for 2 seconds (elicits the tail current).

    • Measurement: Measure the peak tail current amplitude at -50 mV.

  • Drug Application: Perfusion of the test compound (e.g., 0.1, 1, 10, 100 µM).

  • Analysis: Calculate % inhibition of tail current vs. baseline.

    • Pass Criteria:

      
       > 10 µM is generally preferred for early-stage leads to avoid cardiotoxicity [6].
      

Screening Workflow & Logic

The following decision tree outlines the logical progression for screening a new dibenzocycloheptene derivative, prioritizing safety early in the funnel.

Screening_Workflow Start New Derivative Synthesized Binding_Assay Primary Binding Screen (Radioligand Displacement) Targets: SERT, NET, H1, M1 Start->Binding_Assay Selectivity_Check Is Selectivity Acceptable? Binding_Assay->Selectivity_Check hERG_Screen hERG Patch Clamp (Cardiotoxicity Check) Selectivity_Check->hERG_Screen Yes Discard Discard / Redesign Selectivity_Check->Discard No (Too promiscuous) Safety_Check IC50 > 10 µM? hERG_Screen->Safety_Check Metabolic_Stability Microsomal Stability (Human Liver Microsomes) Safety_Check->Metabolic_Stability Yes (Safe) Safety_Check->Discard No (QT Risk) InVivo In Vivo Behavioral Models (Forced Swim Test / Tail Suspension) Metabolic_Stability->InVivo

Figure 3: Screening Logic. Note the placement of the hERG screen before metabolic stability; cardiotoxicity is the primary failure mode for this scaffold.

References

  • Gillman, P. K. (2007).[5] Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748. Link

  • PubChem. (2023). Amitriptyline Compound Summary. National Library of Medicine. Link

  • Boyer, E. W., & Shannon, M. (2005). The Serotonin Syndrome.[6] The New England Journal of Medicine, 352, 1112-1120. Link

  • Roth, B. L., et al. (2000). The Psychoactive Drug Screening Program (PDSP) Data Warehouse. University of North Carolina.[7] Link

  • Coyne, W. E., & Cusic, J. W. (1974).[8] Aminoalkyldibenzo(a,e)cyclopropa(c)cycloheptene derivatives.[5] A series of potent antidepressants.[2][3][4][6][7][8][9][10] Journal of Medicinal Chemistry, 17(1), 72–75. Link

  • Sanguinetti, M. C., & Tristani-Firouzi, M. (2006). hERG potassium channels and cardiac arrhythmia.[11] Nature, 440, 463–469. Link

Sources

Therapeutic Horizons of 5-Aminomethyl-dibenzosuberane: From Privileged Scaffold to Neuroprotective Agent

[1]

Executive Summary

5-Aminomethyl-dibenzosuberane (5-AM-DBS), chemically known as 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine (CAS: 7351-49-7), represents a critical pharmacophore at the intersection of classical tricyclic antidepressants (TCAs) and next-generation glutamatergic modulators.[1] While historically utilized as a synthetic intermediate for rigid bridged analogs like IDDC (an MK-801 mimic), recent phytochemical profiling and pharmacological re-evaluation suggest intrinsic therapeutic potential in neuroprotection and oncology.[1]

This guide provides a rigorous technical analysis of 5-AM-DBS, detailing its synthesis, pharmacological mechanisms, and experimental protocols for validation in drug discovery pipelines.[1]

Part 1: Chemical Biology & Structural Pharmacology

The Dibenzosuberane Scaffold

The dibenzosuberane core consists of two benzene rings fused to a central seven-membered cycloheptane ring.[1] This lipophilic "butterfly" shape allows for deep penetration into hydrophobic pockets of G-protein coupled receptors (GPCRs) and transporter proteins.[1]

  • Structural Homology: 5-AM-DBS is structurally homologous to Nortriptyline and Amitriptyline , differing primarily in the side chain length (one carbon vs. three carbons) and the saturation of the C5-N linker.[1]

  • Conformational Flexibility: Unlike the rigid bridged analog Dizocilpine (MK-801) , 5-AM-DBS retains conformational flexibility.[1] This allows it to adopt multiple binding poses, potentially offering a broader (albeit less selective) polypharmacological profile involving SERT, NET, and Sigma receptors.

The "Bridging" Hypothesis (NMDA Antagonism)

The primary high-value application of 5-AM-DBS in medicinal chemistry is its role as the open-chain precursor to 10,5-(iminomethano)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (IDDC) .[1]

  • Mechanism: Cyclization of 5-AM-DBS creates a rigid bicyclic amine bridge.[1] This structural constraint locks the nitrogen lone pair in a specific vector, mimicking the pharmacophore of MK-801, a potent non-competitive NMDA receptor antagonist.[1]

  • Therapeutic Implication: While IDDC is a potent anticonvulsant and neuroprotectant, 5-AM-DBS serves as the modifiable "chassis" to tune this affinity.[1]

Natural Occurrence & Cytotoxicity

Recent GC-MS profiling of ethanolic leaf extracts from Calophyllum inophyllum and Hybanthus enneaspermus has putatively identified 5-AM-DBS as a phytochemical constituent (approx.[1] 0.28% abundance).[1][2][3][4][5] These extracts demonstrate significant cytotoxicity against HEp-2 (laryngeal carcinoma) cells, suggesting that 5-AM-DBS may contribute to this activity via DNA intercalation or P-glycoprotein (P-gp) modulation, a common property of lipophilic tricyclic amines.[1]

Part 2: Mechanism of Action Visualization

The following diagram illustrates the divergent synthetic and pharmacological pathways of the 5-AM-DBS scaffold.

Gcluster_legendTherapeutic VectorsDBSDibenzosuberone(Starting Material)Intermediate5-Cyano-dibenzosuberaneDBS->Intermediate TMSCN, ZnI2AMDBSThis compound(5-AM-DBS)Intermediate->AMDBS LiAlH4 ReductionTCAMonoamine Transporters(SERT/NET Inhibition)AMDBS->TCA ConformationalFlexibilityNMDABridged Analog (IDDC)(NMDA Antagonism)AMDBS->NMDA SyntheticCyclizationCancerMDR Reversal / Cytotoxicity(HEp-2 Cell Line)AMDBS->Cancer LipophilicIntercalation

Figure 1: Synthetic origin and divergent therapeutic applications of the 5-AM-DBS scaffold.[1][6]

Part 3: Experimental Protocols

Protocol A: Synthesis of this compound

Objective: Generate high-purity 5-AM-DBS for biological assay.

Reagents: Dibenzosuberone (CAS 2222-33-5), Trimethylsilyl cyanide (TMSCN), Lithium Aluminum Hydride (LiAlH4), THF (anhydrous).[1]

  • Cyanosilylation:

    • Dissolve Dibenzosuberone (10 mmol) in dry CH2Cl2.

    • Add TMSCN (12 mmol) and a catalytic amount of ZnI2 (0.1 mmol).[1]

    • Stir at RT for 4h under Argon. Monitor via TLC (Hexane:EtOAc 8:2) until ketone spot disappears.[1]

    • Workup: Quench with water, extract with CH2Cl2, dry over MgSO4. Yields 5-cyano-5-trimethylsilyloxy-dibenzosuberane.[1]

  • Reduction to Amine:

    • Suspend LiAlH4 (30 mmol) in anhydrous THF (50 mL) at 0°C.

    • Dropwise add the nitrile intermediate (dissolved in THF).[1]

    • Reflux for 12h.[1][7] The harsh reduction removes the silyl group and reduces the nitrile to the primary amine.[1]

    • Quench: Fieser workup (Water, 15% NaOH, Water).[1] Filter precipitate.[1]

  • Purification:

    • The crude oil is purified via flash column chromatography (DCM:MeOH:NH4OH 90:9:1).[1]

    • Validation: 1H NMR (CDCl3) should show a characteristic doublet for -CH2-NH2 at ~3.2 ppm.[1]

Protocol B: In Vitro Cytotoxicity Screening (HEp-2 Model)

Objective: Verify anticancer potential referenced in phytochemical studies.[1]

Materials: HEp-2 cell line (ATCC CCL-23), MTT Reagent, 96-well plates.[1]

  • Seeding: Plate HEp-2 cells at

    
     cells/well in DMEM + 10% FBS. Incubate 24h.
    
  • Treatment:

    • Dissolve 5-AM-DBS hydrochloride in DMSO.[1]

    • Prepare serial dilutions (0.1 µM to 100 µM).

    • Include Positive Control: Doxorubicin (1 µM).[1]

    • Include Negative Control: 0.1% DMSO vehicle.[1]

  • Incubation: Treat cells for 48h at 37°C, 5% CO2.

  • Readout:

    • Add MTT (5 mg/mL) for 4h.[1]

    • Solubilize formazan crystals with DMSO.[1]

    • Measure Absorbance at 570 nm.[1]

  • Analysis: Calculate IC50 using non-linear regression (GraphPad Prism).

    • Target IC50: < 20 µg/mL indicates significant bioactivity warranting lead optimization.[1][4]

Protocol C: NMDA Receptor Binding (Radioligand Displacement)

Objective: Assess if the open-chain scaffold retains affinity for the PCP site of the NMDA receptor.

Ligand: [³H]-MK-801 (Dizocilpine).[1] Tissue: Rat brain cortex membrane homogenates.[1]

  • Preparation: Homogenize rat cortex in 50 mM Tris-Acetate (pH 7.4). Centrifuge at 40,000 x g.

  • Incubation:

    • Mix membrane protein (200 µg), [³H]-MK-801 (2 nM), and 5-AM-DBS (varying concentrations).[1]

    • Add 10 µM Glutamate and 10 µM Glycine (required to open the channel for MK-801 binding).[1]

  • Equilibrium: Incubate for 2h at 25°C.

  • Filtration: Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% PEI (to reduce non-specific binding).

  • Counting: Liquid scintillation counting.

    • Interpretation: High affinity (Ki < 100 nM) suggests 5-AM-DBS acts as an open-channel blocker.[1] Low affinity implies the "bridge" (as in IDDC) is strictly required for this receptor subclass.[1]

Part 4: Comparative Data Analysis

The following table summarizes the predicted vs. observed properties of 5-AM-DBS relative to its structural analogs.

Feature5-AM-DBS (The Scaffold)Amitriptyline (TCA)IDDC (Bridged Analog)
Structure Tricyclic, Primary AmineTricyclic, Tertiary AmineTetracyclic (Bridged)
Linker Length 1 Carbon (-CH2-)3 Carbons (=CH-CH2-CH2-)Bridged (Rigid)
Primary Target Multi-target (NET/SERT) SERT / 5-HT2ANMDA (PCP Site)
Conformation FlexibleFlexibleRigid / Locked
Key Application Lead / Intermediate AntidepressantAnticonvulsant

References

  • Coppola, G. M., et al. (1985).[1] Synthesis and reactions of 5-aminomethyl-5-hydroxy-5H-dibenzo[a,d]cycloheptene derivatives. Journal of Heterocyclic Chemistry.[1] [1]

  • Jaikumar, K., et al. (2015).[1][2] Phytochemical Analysis of Bioactive Compounds from Calophyllum inophyllum L., Leaf Extract Using GC-MS Analysis. International Journal of Pharmacognosy and Phytochemical Research.[1][3][4]

  • Tullis, S. A., et al. (1996).[1] Synthesis and evaluation of 10,5-(iminomethano)-10,11-dihydro-5H-dibenzo[a,d]cycloheptene derivatives as NMDA receptor antagonists.[1] Journal of Medicinal Chemistry.[1][8][9][10]

  • Anand, T., et al. (2017).[1][4] In Vitro Anticancer Activity of Ethanolic Leaf Extract of Hybanthus enneaspermus L., Against HEp-2 Cell Line.[1][4] ResearchGate.[1]

  • PubChem Compound Summary. (2023). 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine (CAS 7351-49-7).[1] National Center for Biotechnology Information.[1]

Toxicology and safety data for 5-Aminomethyl-dibenzosuberane

Author: BenchChem Technical Support Team. Date: February 2026

Toxicology and Safety Assessment of 5-Aminomethyl-dibenzosuberane

Executive Summary

This compound (CAS: 7351-49-7), systematically known as (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methanamine , is a tricyclic primary amine structurally analogous to the dibenzocycloheptene class of antidepressants (e.g., protriptyline, nortriptyline). Primarily utilized as a high-value intermediate in the synthesis of bioactive ligands and NMDA receptor antagonists, its safety profile is defined by its lipophilic nature and central nervous system (CNS) activity.

This technical guide provides a rigorous toxicological assessment, synthesizing experimental data with Structure-Activity Relationship (SAR) insights. It establishes critical handling protocols for researchers, emphasizing the compound's classification as an acute toxin and respiratory irritant (GHS Category 4).

Chemical Identity & Physicochemical Properties

Understanding the physicochemical behavior of this compound is prerequisite to predicting its toxicokinetics. Its lipophilicity facilitates rapid crossing of biological membranes, including the Blood-Brain Barrier (BBB).

Property Data / Specification Relevance to Safety
CAS Number 7351-49-7Unique identifier for regulatory tracking.
IUPAC Name (10,11-dihydro-5H-dibenzo[a,d]cyclohepten-5-yl)methanamineDefines structural backbone.
Molecular Formula C₁₆H₁₇N--
Molecular Weight 223.31 g/mol Small molecule; high bioavailability.
Physical State Solid (Powder/Crystalline)Inhalation hazard if dust is generated.
LogP (Predicted) ~3.5 - 4.0High lipophilicity; significant tissue distribution.
pKa (Predicted) ~9.5 - 10.0 (Amine)Exists as a cation at physiological pH; lysosomotropic.
Solubility Low in water; Soluble in DMSO, Ethanol, DCMRequires organic solvents for stock preparation.

Toxicological Profile

The toxicity of this compound is governed by its interaction with monoamine transporters and potential off-target effects on ion channels (e.g., hERG).

Acute Toxicity (GHS Classification)

Based on ECHA notifications and structural analogs, the compound is classified under Warning severity.

  • Acute Oral Toxicity (H302): Harmful if swallowed. Estimated LD50 (Rat) falls within the 300–2000 mg/kg range.

  • Acute Dermal Toxicity (H312): Harmful in contact with skin. Lipophilic amines penetrate the stratum corneum efficiently.

  • Acute Inhalation Toxicity (H332): Harmful if inhaled. Dust inhalation poses a direct risk to alveolar membranes.

Target Organ Toxicity
  • Respiratory System (H335): The primary amine moiety is basic and caustic, causing irritation to the upper respiratory tract upon inhalation.

  • Central Nervous System (CNS): As a structural homolog to TCAs, acute overexposure may induce anticholinergic toxidromes (confusion, tachycardia, dry mouth) or CNS depression.

  • Cardiovascular System: Potential for QT interval prolongation (class effect of tricyclic structures) via inhibition of cardiac potassium channels.

Genotoxicity & Carcinogenicity
  • Genotoxicity: No specific alerts for mutagenicity in standard Salmonella typhimurium strains (Ames test) based on the dibenzosuberane core, provided the amine is not nitrosated.

  • Carcinogenicity: Data is lacking; however, the core structure is not a known carcinogen.

ADME Profile (Pharmacokinetics)

The safety margin of this compound is dictated by its Absorption, Distribution, Metabolism, and Excretion (ADME).

  • Absorption: Rapidly absorbed from the gastrointestinal tract due to high lipophilicity (LogP > 3).

  • Distribution: High Volume of Distribution (Vd). Extensive binding to plasma proteins and rapid accumulation in lipid-rich tissues (brain, liver).

  • Metabolism:

    • Phase I: N-demethylation is not possible (primary amine). Major pathways include oxidative deamination (via MAO) to the aldehyde/alcohol and aromatic hydroxylation (via CYP2D6/CYP3A4) at the C10/C11 bridge or phenyl rings.

    • Phase II: Glucuronidation of hydroxylated metabolites.

  • Excretion: Predominantly renal excretion of conjugated metabolites.

Visualization: Predicted Metabolic Pathway

MetabolicPathway Parent 5-Aminomethyl- dibenzosuberane Hydroxyl Hydroxylated Metabolite (CYP450) Parent->Hydroxyl Aromatic Hydroxylation (CYP2D6) Aldehyde Aldehyde Intermediate (MAO) Parent->Aldehyde Oxidative Deamination (MAO-A/B) Glucuronide O-Glucuronide Conjugate Hydroxyl->Glucuronide UGT Conjugation Acid Carboxylic Acid Derivative Aldehyde->Acid Oxidation (ALDH) Renal Renal Elimination Acid->Renal Excretion Glucuronide->Renal Excretion

Figure 1: Predicted metabolic fate involving Phase I oxidation and Phase II conjugation.

Safety & Handling Protocols

Personal Protective Equipment (PPE)
  • Respiratory: NIOSH-approved N95 or P100 particulate respirator is mandatory when handling powder.

  • Dermal: Nitrile gloves (minimum thickness 0.11 mm). Breakthrough time > 480 min.

  • Ocular: Chemical safety goggles. Face shield recommended if handling large quantities (>10g).

Storage & Stability
  • Atmosphere: Store under inert gas (Argon/Nitrogen). Primary amines react with atmospheric CO₂ to form carbamates.

  • Temperature: 2–8°C (Refrigerated).

  • Incompatibility: Strong oxidizing agents, acid chlorides, acid anhydrides.

Experimental Methodologies

To ensure scientific rigor, the following protocols are provided for purity verification and toxicity assessment.

Protocol 1: In Vitro Cytotoxicity Assessment (MTT Assay)

Purpose: To determine the IC50 value of this compound in HEK293 or HepG2 cells.

Materials:

  • MTT Reagent (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide).

  • Positive Control: Triton X-100 (0.1%).

  • Vehicle Control: DMSO (final concentration < 0.5%).

Step-by-Step Workflow:

  • Seeding: Plate cells at

    
     cells/well in a 96-well plate. Incubate for 24h at 37°C/5% CO₂.
    
  • Treatment: Prepare serial dilutions of the compound (0.1 µM to 100 µM) in culture media. Apply to cells.[1]

  • Incubation: Incubate for 48 hours.

  • MTT Addition: Add 20 µL of MTT stock (5 mg/mL) to each well. Incubate for 4 hours.

  • Solubilization: Aspirate media and add 150 µL DMSO to dissolve formazan crystals.

  • Quantification: Measure absorbance at 570 nm.

  • Analysis: Calculate % Cell Viability =

    
    .
    

Self-Validating Criteria:

  • The Z-factor of the assay must be > 0.5.

  • Vehicle control cell viability must exceed 90%.

Protocol 2: Impurity Profiling via HPLC-UV

Purpose: To quantify purity and detect oxidative degradation products.

Method Parameters:

  • Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse, 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in Water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: 5% B to 95% B over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (amide bond/backbone) and 254 nm (aromatic).

Visualization: Safety Assessment Workflow

SafetyWorkflow Start Compound Receipt (CAS 7351-49-7) Purity Purity Check (HPLC > 98%) Start->Purity Fail Recrystallize / Reject Purity->Fail < 98% Pass Prepare Stock (DMSO) Purity->Pass >= 98% Assay Toxicity Assay (MTT / LDH) Pass->Assay Data Calculate IC50 & Safety Margin Assay->Data

Figure 2: Decision logic for compound qualification prior to biological use.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 11658428, 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine. Retrieved from [Link][2]

  • European Chemicals Agency (ECHA). C&L Inventory: 10,11-dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine. Retrieved from [Link]

  • Villani, F. J., et al. (1972).Derivatives of 10,11-dihydro-5H-dibenzo(a,d)cycloheptene and related compounds. 6. Aminoalkyl derivatives of the aza isosteres. Journal of Medicinal Chemistry, 15(7), 750-754.
  • Ziegler, V. E., et al. (1978). Protriptyline kinetics.[3] Clinical Pharmacology and Therapeutics, 23(5), 580-588. (Source for pharmacokinetic read-across of dibenzocycloheptene amines).

  • Occupational Safety and Health Administration (OSHA). Hazard Communication Standard: Safety Data Sheets. [Link]

Sources

Methodological & Application

Experimental protocols for using 5-Aminomethyl-dibenzosuberane

Author: BenchChem Technical Support Team. Date: February 2026

A Privileged Scaffold for CNS Drug Discovery & Neuropharmacology[1]

Introduction & Structural Significance[1][2]

5-Aminomethyl-dibenzosuberane (CAS: 7351-49-7) is a tricyclic primary amine structurally analogous to the "privileged pharmacophore" found in Tricyclic Antidepressants (TCAs) such as amitriptyline and nortriptyline.[1] Unlike classic TCAs, which possess a flexible propyl-amine side chain, this molecule features a shortened, semi-rigid methyl-amine linker attached directly to the C5 position of the dibenzosuberane core.[1]

This structural distinction makes it a critical tool for Structure-Activity Relationship (SAR) studies.[1] It allows researchers to probe the precise spatial requirements of the "lipophilic-cationic" interaction essential for binding to monoamine transporters (SERT, NET, DAT) and G-Protein Coupled Receptors (GPCRs).[1]

Key Applications:

  • Medicinal Chemistry: Precursor for N-alkylated derivatives to optimize lipophilicity (LogP) and pKa.[1]

  • Chemical Biology: Synthesis of molecular probes (e.g., fluorescently labeled ligands) to map the vestibule of muscarinic or serotonergic receptors.[1]

  • Neuropharmacology: Use as a "fragment" in high-throughput screening for novel ion channel blockers.[1]

Physicochemical Properties & Handling[1]
PropertyValueNotes
Molecular Formula C₁₆H₁₇N
Molecular Weight 223.31 g/mol Fragment-like size ideal for optimization.[1]
LogP (Predicted) ~3.0 - 3.4High lipophilicity; crosses Blood-Brain Barrier (BBB).[1]
pKa (Basic N) ~9.5 - 10.0Protonated at physiological pH (7.4).[1]
Solubility DMSO (>20 mM), EthanolLimited aqueous solubility; requires carrier solvent.[1]
Storage -20°C, DesiccatedHygroscopic; store under inert gas (Argon/N₂).[1]
Application I: Chemical Derivatization Protocol

Objective: To synthesize N-alkylated or N-acylated derivatives for SAR profiling. The primary amine is highly nucleophilic but sterically hindered by the tricyclic ring; specific conditions are required to prevent over-alkylation.[1]

Workflow Diagram: Reductive Amination Strategy

DerivatizationWorkflow Start 5-Aminomethyl- dibenzosuberane (Primary Amine) Intermediate Imine/Iminium Intermediate Start->Intermediate DCM, 25°C, 1h Reagent Aldehyde (R-CHO) + NaBH(OAc)3 Reagent->Intermediate Product Secondary Amine Derivative Intermediate->Product Reduction (in situ) Purification Acid-Base Extraction Product->Purification Quench & Workup

Figure 1: One-pot reductive amination workflow for generating secondary amine libraries.

Protocol: Selective N-Alkylation (Reductive Amination)

Rationale: Direct alkylation with alkyl halides often leads to mixtures of secondary and tertiary amines.[1] Reductive amination using Sodium Triacetoxyborohydride (STAB) allows for controlled synthesis of secondary amines.[1]

Materials:

  • Substrate: this compound (1.0 eq)[1]

  • Reagent: Aldehyde of choice (1.1 eq)

  • Reducing Agent: Sodium Triacetoxyborohydride (STAB) (1.5 eq)[1]

  • Solvent: 1,2-Dichloroethane (DCE) or Dichloromethane (DCM)[1]

  • Acid Catalyst: Acetic Acid (1.0 eq) – Critical for imine formation efficiency.[1]

Step-by-Step Procedure:

  • Preparation: Dissolve this compound (0.5 mmol) in anhydrous DCE (5 mL) in a sealed vial.

  • Imine Formation: Add the aldehyde (0.55 mmol) and Acetic Acid (0.5 mmol).[1] Stir at room temperature for 30–60 minutes under Nitrogen.

    • Checkpoint: Monitor by TLC (formation of a less polar spot) or LC-MS to confirm imine formation.[1]

  • Reduction: Add STAB (0.75 mmol) in one portion. The reaction may evolve gas slightly.[1]

  • Incubation: Stir at room temperature for 2–16 hours.

  • Quench: Quench reaction with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 10 minutes until gas evolution ceases.

  • Extraction: Extract the aqueous layer with DCM (3 x 5 mL).

  • Purification: Dry combined organics over Na₂SO₄, filter, and concentrate. Purify via flash chromatography (Silica gel; Gradient: 0–10% MeOH in DCM with 1% NH₄OH).

Application II: In Vitro Pharmacological Profiling

Objective: To determine the binding affinity (


) of the scaffold or its derivatives against the Serotonin Transporter (SERT), a primary target for tricyclic cores.[1]
Mechanism of Action Logic

The dibenzosuberane core mimics the rigid conformational state of flexible neurotransmitters.[1] High affinity requires the basic nitrogen to interact with Aspartate-98 (in hSERT) while the tricyclic rings lodge in the hydrophobic S1/S2 pockets.[1]

BindingAssay Membrane Membrane Prep (hSERT-transfected HEK293) Incubation Incubation 60 min @ 25°C Membrane->Incubation Ligand Radioligand [3H]-Imipramine (2 nM) Ligand->Incubation Competitor Test Compound (this compound) Competitor->Incubation Filter Harvesting (GF/B Filters + PEI) Incubation->Filter Terminates Binding Readout Liquid Scintillation Counting (CPM) Filter->Readout Data Analysis

Figure 2: Competitive Radioligand Binding Assay Workflow.

Protocol: Competitive Radioligand Binding Assay (hSERT)

Materials:

  • Source: HEK293 cell membranes stably expressing human SERT.[1]

  • Radioligand: [³H]-Imipramine or [³H]-Citalopram (Specific Activity > 60 Ci/mmol).[1]

  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl, pH 7.4.[1]

  • Non-Specific Binding (NSB) Control: 10 µM Paroxetine.[1]

Step-by-Step Procedure:

  • Plate Setup: Use 96-well polypropylene plates.

    • Total Binding (TB): Buffer + Membranes + Radioligand.[1]

    • Non-Specific Binding (NSB): Buffer + Membranes + Radioligand + Paroxetine (excess).[1]

    • Test Wells: Buffer + Membranes + Radioligand + Test Compound (10⁻⁹ to 10⁻⁵ M).[1]

  • Incubation:

    • Add 50 µL Test Compound (diluted in buffer; max 1% DMSO final).

    • Add 50 µL Radioligand (Final concentration ~ Kd value, e.g., 2 nM).[1]

    • Add 100 µL Membrane suspension (10–20 µg protein/well).[1]

    • Incubate for 60 minutes at 25°C (equilibrium).

  • Harvesting:

    • Pre-soak GF/B glass fiber filters in 0.5% Polyethyleneimine (PEI) for 1 hour to reduce non-specific binding of the lipophilic amine to the filter.[1]

    • Rapidly filter using a cell harvester (e.g., PerkinElmer Filtermate).[1]

    • Wash 3x with ice-cold Wash Buffer (50 mM Tris-HCl).[1]

  • Detection:

    • Dry filters and add liquid scintillation cocktail.

    • Count Radioactivity (CPM) on a Beta-counter.[1]

  • Analysis:

    • Calculate % Inhibition =

      
      .[1]
      
    • Fit data to a one-site competition model (Hill equation) to determine

      
       and derive 
      
      
      
      using the Cheng-Prusoff equation.[1]
ADME Considerations: Metabolic Stability

Critical Insight: Primary amines on lipophilic scaffolds are susceptible to rapid oxidative deamination by Monoamine Oxidases (MAO-A/B) or CYP450-mediated hydroxylation of the benzylic positions.[1]

  • Recommendation: Prioritize "Microsomal Stability" assays early.[1]

  • Stabilization Strategy: If half-life (

    
    ) is < 15 min, consider deuteration of the benzylic methylene group (–CD₂–NH₂) or methylation of the nitrogen (secondary amines are generally more stable to MAOs).[1]
    
References
  • Synthesis & Pharmacology of Dibenzosuberanes

    • Title: Synthesis of novel, potentially biologically active dibenzosuberone derivatives.[1][2][3]

    • Source:Molecules, 2005, 10(12), 1429-1437.[1][2]

    • URL:[Link][1]

  • Tricyclic Antidepressant Pharmacophore

    • Title: Structure-Activity Relationships of Tricyclic Antidepressants.[1]

    • Source:Journal of Medicinal Chemistry (Historical Foundation).[1]

    • Context: Establishes the necessity of the tricyclic core and basic amine side chain for transporter inhibition.[1]

  • Chemical Properties & Safety

    • Title: 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine (Compound Summary).[1]

    • Source: PubChem (National Library of Medicine).[1]

    • URL:[Link][1]

  • Related Scaffold Synthesis

    • Title: Diastereoselective synthesis of trans-fused tetrahydropyran derivatives of 5H-dibenzo[a,d]cycloheptene.[1][4]

    • Source: ResearchGate / Tetrahedron.[1]

    • URL:[Link][1]

Sources

Quantitative analysis of 5-Aminomethyl-dibenzosuberane by NMR

Application Note: Quantitative Analysis of 5-Aminomethyl-dibenzosuberane by -qNMR

Abstract

This application note details a validated protocol for the absolute purity determination of This compound (a key intermediate in the synthesis of tricyclic antidepressants) using quantitative Proton Nuclear Magnetic Resonance (

1,3,5-Trimethoxybenzene


Introduction & Chemical Context

In drug development, the precise quantification of scaffold intermediates is critical for yield optimization and stoichiometry in subsequent steps. This compound (5-AMDS) presents specific analytical challenges:

  • Chromatographic Response: As an intermediate, it may lack a UV-response factor established against a certified reference standard.

  • Polarity: The primary amine functionality can cause tailing in standard reverse-phase HPLC without ion-pairing reagents.

qNMR offers a direct, primary ratio method where the signal intensity is directly proportional to the molar concentration, independent of chemical structure.

Structural Analysis for Resonance Selection

To design a robust qNMR experiment, we must identify "quantification windows"—regions of the spectrum free from overlap.

  • Analyte (5-AMDS):

    • Aromatic Region (7.0 – 7.5 ppm): Contains 8 protons from the fused benzene rings. Often crowded but stable.

    • Benzylic Methine H-5 (~3.8 – 4.2 ppm): The single proton at the 5-position (bridgehead). This is typically a triplet (coupling to the aminomethyl

      
      ) and is the primary target  for quantification due to its isolation from the complex bridge protons.
      
    • Ethylene Bridge H-10/H-11 (~2.8 – 3.2 ppm): The 4 protons of the saturated bridge. Often overlaps with the aminomethyl group.

  • Internal Standard (IS) Selection:

    • We select 1,3,5-Trimethoxybenzene (1,3,5-TMB) .

    • Why? It provides a sharp singlet at 6.1 ppm (aromatic protons), which sits in the "silent region" between the 5-AMDS methine signal (~4.0 ppm) and the aromatic multiplet (7.0 ppm). It is non-acidic, preventing salt formation with the amine analyte.

Method Strategy & Logic

Solvent Selection

DMSO-d6 is the required solvent.[1]

  • Solubility: 5-AMDS is a polar amine;

    
     may lead to aggregation or broadening. DMSO ensures complete dissolution.
    
  • Exchange: DMSO minimizes the exchange rate of the amine protons (

    
    ), though these are not used for quantification.
    
Relaxation Delay ( ) Logic

For quantitative accuracy, 99.9% of the magnetization must recover between pulses. This requires a delay of

2
  • Estimated

    
    :  Small organic molecules in DMSO typically have 
    
    
    values of 2–5 seconds.
  • Protocol Setting: We utilize a conservative

    
     of 30 seconds  (plus acquisition time) to ensure full relaxation without measuring 
    
    
    for every batch.
Experimental Workflow Visualization

qNMR_Workflowcluster_checkSystem SuitabilityStartSample PrepWeighMetrological Weighing(±0.01 mg)Start->WeighDissolveDissolution inDMSO-d6Weigh->DissolveAcquireNMR Acquisition(D1 = 30s, 90° Pulse)Dissolve->AcquireProcessProcessing(Phase/Baseline)Acquire->ProcessAcquire->ProcessS/N > 150:1CalcPurity CalculationProcess->Calc

Figure 1: The qNMR workflow emphasizing metrological weighing and critical acquisition parameters.

Detailed Protocol

Materials
  • Analyte: ~10-15 mg of this compound.

  • Internal Standard (IS): ~10 mg of 1,3,5-Trimethoxybenzene (TraceCERT® or NIST traceable grade).

  • Solvent: DMSO-d6 (99.9 atom% D).

  • Equipment: Analytical Balance (readability 0.01 mg or better), 5mm NMR tubes (high precision).

Sample Preparation (Internal Standard Method)
  • Weighing:

    • Tare a clean HPLC vial.

    • Accurately weigh

      
       (approx. 10 mg) of the Internal Standard directly into the vial. Record mass to 0.01 mg.
      
    • Accurately weigh

      
       (approx. 15 mg) of the Analyte into the same vial. Record mass to 0.01 mg.
      
    • Note: Co-dissolution ensures the molar ratio is fixed regardless of solvent evaporation later.

  • Dissolution:

    • Add 0.6 mL - 0.7 mL of DMSO-d6.

    • Vortex until completely dissolved. Ensure no particles remain on the glass walls.

  • Transfer:

    • Transfer the solution to a 5mm NMR tube. Cap immediately.

Acquisition Parameters (Bruker/Varian Standard)
  • Pulse Program: zg (Bruker) or s2pul (Varian) - Standard 1D Proton.

  • Pulse Angle: 90° (Must be calibrated for the probe).

  • Spectral Width: 20 ppm (-2 to 18 ppm).[3]

  • Relaxation Delay (

    
    ): 30 seconds  (Critical for qNMR).
    
  • Acquisition Time (

    
    ): 
    
    
    seconds (to prevent truncation artifacts).
  • Number of Scans (

    
    ):  16 or 32 (Adjust to achieve S/N > 150:1).
    
  • Temperature: 298 K (25°C).

  • Spin: OFF (to prevent spinning sidebands).

Processing & Integration
  • Window Function: Apply exponential multiplication with line broadening (

    
    ) = 0.3 Hz.
    
  • Phasing: Perform meticulous manual phasing (0th and 1st order).

  • Baseline: Apply automatic baseline correction (e.g., polynomial order 5) or manual multipoint correction. Flat baselines are non-negotiable.

  • Integration:

    • IS Peak: Integrate the singlet at 6.1 ppm (Set Integral value to normalized 3.00 or use absolute).

    • Analyte Peak: Integrate the triplet/broad singlet at ~3.8–4.2 ppm (H-5 Methine).

    • Alternative Analyte Peak: If H-5 is obscured, integrate the full aromatic region (7.0–7.5 ppm) and assign proton count = 8.

Data Analysis & Calculations

Spectral Logic Diagram

Spectral_LogicRegion1Region: Aromatics(7.0 - 7.5 ppm)Source: AnalyteCount: 8HDecisionSelection LogicRegion1->DecisionBackup Target(If H-5 overlaps)Region2Region: IS Singlet(6.1 ppm)Source: 1,3,5-TMBCount: 3HRegion2->DecisionReferenceRegion3Region: Benzylic H-5(~4.0 ppm)Source: AnalyteCount: 1HRegion3->DecisionPrimary Target(Cleanest Baseline)ResultUse Integral Ratiofor CalculationDecision->Result

Figure 2: Peak selection strategy. The IS singlet at 6.1 ppm acts as the anchor, while the H-5 proton at ~4.0 ppm is the preferred analyte signal due to specificity.

Calculation Formula

Calculate the percentage purity (

Where:

  • 
    : Integral areas of Analyte and Internal Standard.
    
  • 
    : Number of protons (Analyte H-5 = 1; IS TMB = 3).
    
  • 
    : Molar masses (Analyte = 223.31  g/mol ; IS TMB = 168.19  g/mol ).
    
  • 
    : Weighed masses (mg).
    
  • 
    : Certified purity of the Internal Standard (e.g., 99.9%).
    

Validation Criteria (Self-Validating System)

To ensure the result is trustworthy, the data must pass these checks:

ParameterAcceptance CriteriaScientific Rationale
S/N Ratio

Ensures integration error contribution is

.
Line Shape Symmetrical, no tailingTailing indicates poor shimming or phase errors, skewing integrals.
IS Satellites

satellites visible
Confirms sufficient S/N and sharp resolution.
Baseline Zero slope across integralSloped baselines add significant bias to area calculations.

Troubleshooting

  • Issue: Broad peaks or splitting of the amine protons.

    • Cause: Proton exchange or salt formation.

    • Fix: This does not affect the C-H backbone quantification (H-5 or Aromatics). Ignore the NH protons.

  • Issue: Overlap at 4.0 ppm.

    • Cause: Impurities or solvent water peak shifting.

    • Fix: Switch to the Aromatic Region (7.0-7.5 ppm) for the analyte integration (

      
      ).
      
  • Issue: Low Purity Result.

    • Check: Ensure

      
       was long enough. If the molecule relaxes slowly and 
      
      
      is short, the signal is saturated, leading to underestimation.

References

  • United States Pharmacopeia (USP). General Chapter <761> Nuclear Magnetic Resonance Spectroscopy. Rockville, MD: United States Pharmacopeial Convention.[4]

  • BIPM (Bureau International des Poids et Mesures). Internal Standard Reference Data for qNMR. (Guidance on IS selection including Maleic Acid and DMSO compatibility).

  • Saito, T., et al. "Traceability of the internal standard method in quantitative NMR." Metrologia 41.3 (2004): 213. (Foundational paper on qNMR metrology).

  • Simova, S. "NMR spectral data: A compilation of aromatic proton chemical shifts." Journal of Physical and Chemical Reference Data.

Application Note: Chromatographic Strategies for Dibenzosuberane Analysis

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Context

Dibenzosuberane (CAS: 833-48-7) serves as the structural backbone for a major class of tricyclic antidepressants (TCAs), including Amitriptyline and Nortriptyline. In pharmaceutical development, it is frequently encountered as a starting material, a degradation product, or a synthetic impurity.

The Analytical Challenge: Dibenzosuberane is a neutral, highly lipophilic hydrocarbon (LogP ~4.8). Unlike its derivatives (TCAs), it lacks a basic nitrogen center, rendering it unresponsive to pH-dependent retention manipulation in Reverse Phase Chromatography (RPC). Furthermore, it must be chromatographically resolved from its structural analogs:

  • Dibenzosuberone: The ketone analog (Amitriptyline Impurity A).[1][2]

  • Dibenzosuberene: The unsaturated alkene analog.[1]

  • Dibenzosuberenol: The alcohol analog.[1]

This guide details two orthogonal protocols—RP-HPLC-UV for routine purity profiling and GC-MS for trace-level quantitation—ensuring high specificity and sensitivity.[3][1]

Physicochemical Profile & Method Selection

Understanding the molecule's physical properties is the "Why" behind the experimental design.

PropertyValueChromatographic Implication
Molecular Formula C₁₅H₁₄Neutral hydrocarbon; no ionizable groups.[3][1]
LogP (Octanol/Water) ~4.8High hydrophobicity.[3][1] Requires high organic mobile phase strength in HPLC to elute within a reasonable timeframe.
Solubility Insoluble in water; Soluble in ACN, MeOH, Hexane.[3]Sample diluent must be high-% organic (e.g., 50-100% Methanol) to prevent precipitation.[3][1]
UV Absorption λmax ~205-220 nm; weak bands ~260 nm.[3][1]Detection at 210-220 nm is critical for sensitivity.[3][1] 254 nm offers selectivity but lower response.[1]
Method Selection Logic (Graphviz)[1]

MethodSelection Start Analyte: Dibenzosuberane Goal_Purity Goal: Purity/Assay (>0.1%) Start->Goal_Purity Goal_Trace Goal: Trace Impurity (<0.05%) Start->Goal_Trace Method_HPLC Method A: RP-HPLC-UV (C18 Column) Goal_Purity->Method_HPLC Robust, Standard QC Method_GC Method B: GC-MS (5% Phenyl Column) Goal_Trace->Method_GC High Sensitivity, Orthogonal Validation Validated Result Method_HPLC->Validation Check Resolution vs Ketone/Alkene Method_GC->Validation Check Mass Spec Fragmentation

Caption: Decision matrix for selecting between HPLC and GC based on analytical requirements.

Method A: RP-HPLC-UV Protocol (Purity & Assay)[1][2]

This method is the "workhorse" for Quality Control.[1] Because Dibenzosuberane is neutral, the buffer pH is less critical for the analyte itself but is essential if you are separating it from basic TCA drugs (which require acidic pH to prevent peak tailing).

Chromatographic Conditions
  • Column: C18 (L1) End-capped, 150 mm x 4.6 mm, 3.5 µm or 5 µm (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge).

    • Why: High carbon load is needed for retention, but end-capping reduces silanol interactions if basic impurities are present.[1]

  • Mobile Phase A: 0.1% Formic Acid in Water (or 10mM Phosphate Buffer pH 3.0).[1]

  • Mobile Phase B: Acetonitrile (ACN).[1][4]

    • Note: ACN is preferred over Methanol to reduce backpressure and improve UV transparency at low wavelengths.[1]

  • Flow Rate: 1.0 - 1.2 mL/min.[3][1]

  • Column Temp: 35°C (Controls mass transfer kinetics).

  • Detection: Diode Array Detector (DAD).[1][5]

    • Primary: 220 nm (Quantification).[1]

    • Secondary: 254 nm (Selectivity check).[1]

  • Injection Volume: 10-20 µL.

Gradient Program

Dibenzosuberane is a "late eluter."[1] An isocratic hold at high organic is often required.[1]

Time (min)% Mobile Phase A% Mobile Phase BState
0.07030Initial Hold
15.01090Ramp to elute hydrophobics
20.01090Hold (Dibenzosuberane elutes here)
20.17030Re-equilibration
25.07030End
Critical Separation (Elution Order)

In this Reverse Phase system, polarity dictates elution.[1]

  • Dibenzosuberenol (Alcohol): Most polar (Elutes ~8-10 min).

  • Dibenzosuberone (Ketone): Intermediate polarity (Elutes ~12-14 min).[1]

  • Dibenzosuberane (Alkane): Least polar (Elutes ~16-18 min).[1]

Self-Validation Check: If Dibenzosuberane co-elutes with the ketone, decrease the gradient slope (e.g., extend the ramp to 20 mins).

Method B: GC-MS Protocol (Trace Impurity Analysis)[1][2]

Gas Chromatography is often superior for Dibenzosuberane because the molecule is thermally stable and volatile.[1] This method avoids the solvent-cutoff issues of HPLC-UV.[1]

Instrument Parameters
  • Inlet: Split/Splitless (Split ratio 10:1 for purity; Splitless for trace).

  • Inlet Temp: 280°C.

  • Carrier Gas: Helium, Constant Flow 1.0 mL/min.[1]

  • Column: 5% Phenyl-arylene / 95% Dimethylpolysiloxane (e.g., DB-5MS, HP-5MS).[3][1]

    • Dimensions: 30 m x 0.25 mm x 0.25 µm.[1]

  • Transfer Line: 290°C.[1]

Temperature Program
Rate (°C/min)Temperature (°C)Hold Time (min)
-801.0
202200.0
53005.0
Mass Spectrometry (EI Source)
  • Source Temp: 230°C.

  • Quad Temp: 150°C.

  • Scan Mode: Full Scan (m/z 50-350) for ID; SIM for quantitation.[3][1]

  • Target Ions (SIM):

    • Dibenzosuberane:[3]194 (Molecular Ion, M+), 179 (M-CH3), 178 .

    • Dibenzosuberone:[3][6][7]208 (M+), 180 (M-CO).[1]

Sample Preparation Workflow

Proper sample prep prevents "ghost peaks" and carryover, which are common with lipophilic analytes.[1]

SamplePrep RawSample Raw Sample (API or Synthetic Mix) Solvent Solvent Selection: 100% Methanol (HPLC) or Dichloromethane (GC) RawSample->Solvent Dissolve Dissolve & Sonicate (10 mins) Solvent->Dissolve Filter Filter: 0.22 µm PTFE (Do NOT use Nylon - Adsorption Risk) Dissolve->Filter Vial Transfer to Amber Vial (UV Sensitive) Filter->Vial

Caption: Sample preparation workflow emphasizing filter compatibility and solvent choice.

Critical Note on Filters: Dibenzosuberane is highly hydrophobic.[1] Do not use Nylon filters, as the analyte may adsorb to the membrane, causing low recovery. Use PTFE or Regenerated Cellulose (RC).[1]

Method Validation & Troubleshooting

System Suitability Criteria (USP <621>)

To ensure the method is trustworthy (Self-Validating), every run must meet:

  • Resolution (Rs): > 2.0 between Dibenzosuberone and Dibenzosuberane.

  • Tailing Factor (T): 0.8 < T < 1.5.[1]

  • Precision (RSD): < 2.0% for 6 replicate injections.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Peak Broadening (HPLC) Sample solvent too strong (e.g., 100% THF injected into aqueous stream).[3][1]Dilute sample with mobile phase (e.g., 50:50 ACN:Water) before injection.[3]
Low Recovery Adsorption to filter or plasticware.[3][1]Switch to PTFE filters; use silanized glass vials.
Ghost Peaks (GC) Carryover from previous high-concentration injection.[3][1]Run a solvent blank (DCM) between samples; increase final hold time at 300°C.
Co-elution (HPLC) Gradient too steep.Flatten the gradient slope between 10-20 minutes. Lower flow rate to 0.8 mL/min.[1]

References

  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 12975, Dibenzosuberane.[1] Retrieved from [Link][3]

  • United States Pharmacopeia (USP). General Chapter <621> Chromatography.[1] (Refer to current USP-NF for regulatory limits on resolution and tailing).

  • European Pharmacopoeia (Ph.[1] Eur.). Amitriptyline Hydrochloride Monograph: Impurity A (Dibenzosuberone).[1][2] (Provides context for the separation of the ketone impurity from the backbone).

Sources

How to use 5-Aminomethyl-dibenzosuberane in cell-based assays

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Pharmacological Profiling of 5-Aminomethyl-dibenzosuberane (5-AMDS) in Cell Models

Executive Summary & Mechanism of Action

This compound (herein referred to as 5-AMDS ) is a tricyclic pharmacophore structurally homologous to the dibenzocycloheptene class of antidepressants (e.g., Amitriptyline, Nortriptyline). Unlike the flexible alkyl-amine chains of traditional Tricyclic Antidepressants (TCAs), the 5-aminomethyl moiety offers a semi-rigid steric profile.

In drug discovery, 5-AMDS is utilized primarily as a chemical probe to interrogate:

  • Monoamine Transporter (MAT) Inhibition: Competitive antagonism of Serotonin (SERT) and Norepinephrine (NET) transporters.

  • NMDA Receptor Modulation: Activity at the phencyclidine (PCP) binding site within the NMDA receptor channel pore, a trait shared by several bridged dibenzosuberane derivatives.

This guide provides the standard operating procedures (SOPs) for solubilizing 5-AMDS and evaluating its potency using fluorescent neurotransmitter uptake assays and neuroprotection screens.

Compound Preparation & Handling

Critical Quality Attribute (CQA): 5-AMDS is a primary amine and is sensitive to oxidation and carbonate formation upon prolonged exposure to air.

Solubility Profile
SolventMax Conc.StabilityStorage
DMSO 50 mMHigh (2 weeks at -20°C)Aliquot & Freeze
Ethanol 25 mMModerateFresh prep recommended
PBS (pH 7.4) <1 mMLow (Precipitates)Do not store
Stock Solution Protocol
  • Weighing: Weigh 5-AMDS hydrochloride salt in a humidity-controlled glove box if available.

  • Dissolution: Dissolve in anhydrous DMSO to create a 10 mM Master Stock . Vortex for 30 seconds.

  • Clarification: Centrifuge at 10,000 x g for 1 minute to ensure no micro-particulates remain.

  • Aliquot: Dispense into amber glass vials (avoid plastic interaction with lipophilic tricyclics) and store at -80°C.

Protocol A: Monoamine Uptake Inhibition Assay (Fluorescent)

Objective: Determine the IC50 of 5-AMDS against SERT and NET transporters using the fluorescent substrate ASP+ (4-(4-(dimethylamino)styryl)-N-methylpyridinium iodide). This avoids the regulatory burden of radiolabeled [3H]-5-HT.

Cell Model: HEK293 stably transfected with hSERT or hNET.

Experimental Workflow
  • Seeding: Plate HEK-hSERT cells at 40,000 cells/well in Poly-D-Lysine coated 96-well black-wall plates. Incubate 24h to reach 90% confluency.

  • Buffer Prep: Prepare Krebs-Ringer-HEPES (KRH) buffer (130 mM NaCl, 1.3 mM KCl, 2.2 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 10 mM HEPES, 1.8 g/L glucose, pH 7.4).

  • Starvation: Aspirate media and wash cells 1x with KRH. Incubate in 100 µL KRH for 15 mins at 37°C to deplete intracellular neurotransmitters.

  • Drug Treatment:

    • Prepare serial dilutions of 5-AMDS in KRH (Range: 1 nM to 10 µM).

    • Add 50 µL of 5-AMDS dilution to wells.

    • Include controls: Vehicle (0.1% DMSO) and Blocker (10 µM Fluoxetine for SERT / Desipramine for NET).

    • Incubate for 10 minutes at room temperature.

  • Substrate Addition: Add ASP+ (Final concentration: 5 µM) to all wells.

  • Kinetic Read: Immediately transfer to a fluorescence plate reader.

    • Excitation: 475 nm

    • Emission: 605 nm

    • Mode: Kinetic loop, read every 60 seconds for 20 minutes.

Data Analysis

Calculate the slope of fluorescence increase (RFU/min) over the linear range (typically 2-10 mins). Normalize slope to Vehicle (100%) and Blocker (0%).



Protocol B: NMDA Receptor-Mediated Neuroprotection Screen

Objective: Assess if 5-AMDS provides neuroprotection against Glutamate/Glycine-induced excitotoxicity, a secondary mechanism often observed in dibenzosuberane derivatives.

Cell Model: Primary Rat Cortical Neurons (DIV 12-14) or differentiated SH-SY5Y cells.

Workflow Visualization

Neuroprotection_Workflow Seed Seed Neurons (DIV 14) PreTreat Pre-treat: 5-AMDS (1h) Seed->PreTreat Stabilize Insult Toxic Insult: 100µM Glutamate + 10µM Glycine PreTreat->Insult Block Channel Incubate Incubate 24 Hours Insult->Incubate Readout Readout: LDH Release / MTT Incubate->Readout Quantify Death

Caption: Step-by-step workflow for assessing the neuroprotective capacity of 5-AMDS against excitotoxic stress.

Step-by-Step Protocol
  • Culture: Maintain primary cortical neurons in Neurobasal media + B27 supplement. Use at Days In Vitro (DIV) 14.

  • Pre-treatment: Replace media with Mg2+-free Locke’s buffer. Add 5-AMDS (0.1, 1, 10 µM) 60 minutes prior to insult.

    • Rationale: 5-AMDS likely acts as an open-channel blocker; presence before channel opening is crucial for equilibrium.

  • Excitotoxic Insult: Add L-Glutamate (100 µM) and Glycine (10 µM). Do not wash out 5-AMDS.

  • Incubation: Incubate for 24 hours at 37°C.

  • Readout (LDH Assay):

    • Collect 50 µL of supernatant.

    • Mix with LDH reaction mix (Lactate + Tetrazolium salt).

    • Measure Absorbance at 490 nm.

    • High Absorbance = High Cell Death (Low Protection).

Mechanistic Context: The Synaptic Interface

To interpret your data correctly, it is vital to understand where 5-AMDS operates. The diagram below illustrates the dual-potentiality of the scaffold.

Mechanism_Action cluster_Pre Presynaptic Neuron cluster_Post Postsynaptic Neuron Synapse Synaptic Cleft NMDA NMDA Receptor Synapse->NMDA Ca2+ Influx SERT SERT/NET Transporter SERT->Synapse Reuptake Drug 5-AMDS Drug->SERT Competitive Inhibition Drug->NMDA Channel Blockade (PCP Site)

Caption: 5-AMDS acts as a dual-probe, inhibiting presynaptic reuptake (TCA-like) and potentially blocking postsynaptic NMDA channels.

Troubleshooting & Validation

ObservationProbable CauseCorrective Action
High Background Fluorescence (ASP+) Extracellular ASP+ binding to plastic.Use KRH buffer with 0.1% BSA for washes; ensure thorough washing before reading.
Precipitation in Media 5-AMDS concentration >50 µM or pH shock.Predilute in media slowly while vortexing. Do not exceed 0.5% DMSO final.
No Neuroprotection Observed Insult too severe (Necrosis vs Apoptosis).Reduce Glutamate concentration to 50 µM or shorten exposure time to 6 hours.

References

  • Villani, F. J., et al. (1964).[1] Derivatives of 10,11-dihydro-5H-dibenzo[a,d]cycloheptene and related compounds. Journal of Medicinal Chemistry.

  • Merkas, S., et al. (2005).[2] Synthesis of novel, potentially biologically active dibenzosuberone derivatives. Molecules.

  • Popik, P., et al. (2000). The pharmacology of the NMDA receptor antagonist, memantine, and its derivatives. (Contextual grounding for tricyclic/bridged amine activity at NMDA receptors). Current Pharmaceutical Design.

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology.

Sources

Using 5-Chlorodibenzosuberane to synthesize anticancer drug modulators

Author: BenchChem Technical Support Team. Date: February 2026

Utilizing the 5-Chlorodibenzosuberane Scaffold

Abstract & Introduction

Multidrug resistance (MDR) remains the primary cause of chemotherapy failure in metastatic cancers. A dominant mechanism of MDR is the overexpression of P-glycoprotein (P-gp/ABCB1) , an ATP-binding cassette transporter that actively effluxes cytotoxic drugs (e.g., doxorubicin, paclitaxel) out of the cell, preventing therapeutic accumulation.

This application note details the synthetic utility of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene (hereafter referred to as 5-chlorodibenzosuberane ) as a privileged scaffold for generating third-generation P-gp inhibitors. The tricyclic dibenzosuberane core mimics the hydrophobic pharmacophore required for high-affinity binding to the P-gp transmembrane domain, effectively "clogging" the pump and restoring drug sensitivity.

Key Advantages of this Protocol:

  • High Yield: Optimized anhydrous conditions prevent the rapid hydrolysis of the labile C5-chloride.

  • Modularity: The protocol allows for rapid diversification using various N-nucleophiles (piperazines, homopiperazines).

  • Scalability: Suitable for milligram-to-gram scale synthesis.

Chemical Basis & Stability (The "Warhead" Concept)

The reactivity of 5-chlorodibenzosuberane is driven by the stability of the dibenzotropylium cation intermediate. Upon dissociation of the chloride leaving group, the resulting carbocation is stabilized by the two flanking benzene rings.

Critical Stability Warning: This stabilization also makes the compound highly susceptible to solvolysis. In the presence of ambient moisture, 5-chlorodibenzosuberane hydrolyzes back to 5-dibenzosuberol (alcohol) within minutes, rendering the synthesis of the amine modulator impossible.

Figure 1: Synthetic Pathway & Instability Mechanism

G Suberol 5-Dibenzosuberol (Precursor) Chloro 5-Chlorodibenzosuberane (Active Scaffold) Suberol->Chloro SOCl2, 40°C (Fresh Prep) Cation Tropylium Cation (Intermediate) Chloro->Cation Dissociation Product Target MDR Modulator (N-Alkylated) Cation->Product R-NH2 (Nucleophile) Anhydrous Conditions Hydrolysis Hydrolysis Product (Dead End) Cation->Hydrolysis H2O (Moisture) AVOID

Caption: The synthetic flow highlights the critical divergence between successful N-alkylation and the moisture-driven hydrolysis failure mode.

Detailed Experimental Protocol
3.1. Reagents & Equipment[1][2][3]
ReagentGradeRoleSafety Note
5-Chlorodibenzosuberane >97% (or Freshly Synthesized)ElectrophileCorrosive, Moisture Sensitive
N-Methylpiperazine ReagentPlus®NucleophileCaustic, Flammable
Dichloromethane (DCM) Anhydrous (<50 ppm H2O)SolventVolatile, Carcinogen
Triethylamine (TEA) AnhydrousBase (Acid Scavenger)Fume hood required
Argon Gas UHPInert AtmosphereEssential for stability
3.2. Step-by-Step Synthesis of N-(Dibenzosuberanyl)-piperazine Derivative

Step 1: Preparation of the Electrophile (Optional but Recommended) If using commercial 5-chlorodibenzosuberane stored for >1 month, purity is likely compromised.

  • Dissolve 5-dibenzosuberol (1.0 eq) in dry toluene.

  • Add Thionyl Chloride (SOCl2, 1.5 eq) dropwise at 0°C.

  • Reflux for 2 hours. Evaporate solvent/excess SOCl2 in vacuo.

  • Use the resulting crude oil immediately for Step 2.

Step 2: Nucleophilic Substitution (The Core Reaction)

  • Setup: Flame-dry a 50 mL round-bottom flask (RBF) and equip with a magnetic stir bar. Purge with Argon for 10 minutes.

  • Solvation: Dissolve 5-chlorodibenzosuberane (1.0 mmol, 228 mg) in 5 mL of Anhydrous DCM . Keep under Argon.

  • Base Addition: Add Triethylamine (TEA) (1.5 mmol, 210 µL) via syringe.

  • Nucleophile Addition: Add N-methylpiperazine (1.2 mmol, 133 µL) dropwise at 0°C.

  • Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 4–6 hours.

    • Monitoring: Check TLC (Mobile Phase: 5% MeOH in DCM). The starting material (high Rf) should disappear; the product (lower Rf, amine-positive) should appear.

    • Note: If the reaction is slow, add a catalytic amount of Potassium Iodide (KI) to facilitate the Finkelstein reaction mechanism.

Step 3: Workup & Purification

  • Quench: Dilute the reaction mixture with 20 mL DCM. Wash with saturated NaHCO3 (2 x 15 mL) to remove HCl salts.

  • Dry: Dry the organic layer over anhydrous Na2SO4. Filter and concentrate under reduced pressure.

  • Chromatography: Purify via silica gel flash chromatography.

    • Gradient: 100% DCM → 95:5 DCM:MeOH.

    • Yield Expectation: 75–85% as a viscous pale yellow oil or white solid.

3.3. Analytical Validation Criteria
  • 1H NMR (400 MHz, CDCl3): Look for the diagnostic singlet or multiplet of the C5-proton around δ 4.0–4.5 ppm . The disappearance of the downfield shift associated with the C-Cl bond confirms substitution.

  • Mass Spectrometry (ESI+): [M+H]+ peak corresponding to the specific amine derivative.

Biological Validation: P-gp Inhibition Assay

To confirm the synthesized compound acts as an MDR modulator, use the Calcein-AM Accumulation Assay .

Mechanism: Calcein-AM is a non-fluorescent, hydrophobic P-gp substrate. If P-gp is active, it pumps Calcein-AM out.[3] If P-gp is inhibited by your compound, Calcein-AM enters the cell, is cleaved by esterases into fluorescent Calcein, and gets trapped.

Figure 2: Biological Mechanism of Action

Bio Drug Cytotoxic Drug / Calcein-AM Cell Cancer Cell (MDR+) Drug->Cell Passive Diffusion Pgp P-glycoprotein (Efflux Pump) Pgp->Drug Efflux (Resistance) Modulator 5-Chlorodibenzosuberane Derivative Modulator->Drug Restores Accumulation (Apoptosis/Fluorescence) Modulator->Pgp High Affinity Binding (Inhibition) Cell->Pgp Substrate Binding

Caption: The modulator binds to the P-gp transmembrane domain, blocking the efflux pathway and allowing cytotoxic accumulation.

Protocol:

  • Cell Line: Use MDR-positive cells (e.g., K562/DOX or MCF-7/ADR).

  • Treatment: Incubate cells with the synthesized modulator (0.1, 1, 10 µM) for 1 hour at 37°C.

  • Substrate: Add Calcein-AM (0.25 µM) and incubate for 30 mins.

  • Readout: Wash cells with ice-cold PBS and analyze via Flow Cytometry (FITC channel).

  • Result: A shift in fluorescence intensity (right-shift) compared to control indicates P-gp inhibition.

Troubleshooting Guide
IssueProbable CauseCorrective Action
Product contains -OH peak (IR: 3400 cm-1) Hydrolysis of starting materialEnsure DCM is distilled over CaH2 or use molecular sieves. Purge flask with Argon.
Low Yield Steric hindrance of amineSwitch solvent to Acetonitrile and heat to 60°C (reflux). Add KI catalyst.
Starting Material Remains Incomplete reactionThe C-Cl bond is surprisingly stable in non-polar solvents. Increase reaction time or use a stronger base (K2CO3) in DMF.
References
  • National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 14587, 5-Chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Retrieved from [Link]

  • Bhat, M., et al. (2021). Structure-based discovery of novel P-glycoprotein inhibitors targeting the nucleotide binding domains. Scientific Reports. Retrieved from [Link]

  • PrepChem. Synthesis of 5-chloro-10,11-dihydro-5H-dibenzo[a,d]cycloheptene. Retrieved from [Link]

  • Organic Chemistry Portal. Synthesis of Piperazines. Retrieved from [Link]

  • Fisher, M., et al.MDR reversal agents: The role of the tricyclic scaffold. (General Reference for Tricyclic Pharmacophore in MDR).

Sources

High-Resolution Pharmacological Profiling of 5-Aminomethyl-dibenzosuberane (5-AMDS)

Author: BenchChem Technical Support Team. Date: February 2026

Application Note & Protocol Guide

Executive Summary

This application note details the protocol for characterizing 5-Aminomethyl-dibenzosuberane (5-AMDS) , a tricyclic pharmacophore often utilized in the synthesis of antidepressant and antihistaminic agents.[1] While the dibenzosuberane core provides structural rigidity essential for CNS penetration, it historically exhibits "promiscuous" binding to Muscarinic Acetylcholine Receptors (mAChRs), leading to anticholinergic side effects (e.g., dry mouth, cognitive impairment).[1]

This guide provides a self-validating radioligand binding workflow to determine the selectivity profile of 5-AMDS, specifically measuring its affinity (ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">


) for the Muscarinic M1 receptor  (a common off-target) versus the NMDA receptor  (a potential therapeutic target for this scaffold class).

Strategic Overview: The "Selectivity Filter"

In drug discovery, 5-AMDS serves as a critical building block.[1] The primary amine allows for rapid derivatization, but the lipophilic tricyclic core drives non-specific binding. This protocol uses a Competitive Binding Assay design to quantify the ability of 5-AMDS to displace high-affinity standard radioligands.[1]

The Pharmacological Logic
  • The Off-Target Hazard (M1 Receptor): We use [ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H]-N-Methylscopolamine ([
    
    
    
    H]-NMS)
    . It is a hydrophilic antagonist that binds with high affinity to surface M1 receptors.[1] If 5-AMDS displaces this, the compound carries anticholinergic liability.[1]
  • The Therapeutic Potential (NMDA Receptor): We use [ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H]-MK-801 . MK-801 shares the tricyclic topology with dibenzosuberanes.[1] Displacement here suggests potential utility in neuroprotection or glutamatergic modulation.[1]
    

Experimental Workflow Visualization

The following diagram outlines the critical path from membrane preparation to data analysis.

BindingWorkflow cluster_inputs Critical Reagents Membrane Membrane Prep (HEK-293 or Rat Brain) Incubation Equilibrium Binding (1h @ 25°C) Membrane->Incubation + [3H]-Ligand + 5-AMDS Filtration Vacuum Filtration (PEI-Treated GF/B) Incubation->Filtration Terminate Counting LSC Counting (DPM Measurement) Filtration->Counting Add Scintillant Analysis Data Analysis (Cheng-Prusoff) Counting->Analysis IC50 -> Ki Ligand [3H]-NMS or [3H]-MK-801 Ligand->Incubation Buffer Assay Buffer (Mg2+ critical) Buffer->Incubation

Figure 1: High-throughput radioligand binding workflow.[1] Note the critical addition of PEI-treated filters to prevent hydrophobic adsorption of the dibenzosuberane core.

Materials & Reagents

Radioligands
TargetRadioligandSpecific Activity

(Approx)
Reference Standard (Non-Specific)
Muscarinic M1 [

H]-NMS
80–85 Ci/mmol0.2 nMAtropine (1

M)
NMDA (PCP Site) [

H]-MK-801
20–30 Ci/mmol2–5 nM(+)MK-801 (10

M)
Buffers[1]
  • M1 Assay Buffer: 50 mM Tris-HCl, 10 mM MgClngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    , 1 mM EDTA, pH 7.4.
    
  • NMDA Assay Buffer: 5 mM Tris-HCl, pH 7.4 (Low ionic strength enhances MK-801 binding).[1]

  • Wash Buffer: Cold (4°C) 50 mM Tris-HCl.

The "Sticky Compound" Solution

Critical Step: Dibenzosuberanes are lipophilic cations.[1] They stick to glass and plastic.[1]

  • Filter Pre-treatment: Soak Whatman GF/B glass fiber filters in 0.3% Polyethylenimine (PEI) for at least 1 hour prior to harvesting.[1] PEI is a polycation that neutralizes the negative charge of the glass fiber, reducing non-specific binding of the cationic ligand [1].

Detailed Protocols

Protocol A: Competition Binding (M1 Muscarinic Receptor)

Objective: Determine if 5-AMDS acts as an anticholinergic antagonist.[1]

  • Preparation: Thaw frozen HEK-293 membranes expressing human M1 receptors. Homogenize gently in M1 Assay Buffer.[1] Dilute to a concentration yielding ~1000 cpm specific binding (approx. 5-10 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    g protein/well).
    
  • Plate Setup (96-well format):

    • Total Binding (TB): 150 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      L Membrane + 25 
      
      
      
      L Buffer + 25
      
      
      L [
      
      
      H]-NMS (Final conc:
      
      
      , ~0.2 nM).
    • Non-Specific Binding (NSB): 150 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      L Membrane + 25 
      
      
      
      L Atropine (10
      
      
      M final) + 25
      
      
      L [
      
      
      H]-NMS.
    • Test Wells: 150 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      L Membrane + 25 
      
      
      
      L 5-AMDS (10 concentrations:
      
      
      M to
      
      
      M) + 25
      
      
      L [
      
      
      H]-NMS.
  • Incubation: Incubate for 60 minutes at 25°C (Room Temp). Equilibrium is slower for lipophilic compounds; do not shorten this step.[1]

  • Harvesting:

    • Place PEI-soaked GF/B filter plate on the vacuum manifold.[1]

    • Pre-wet filters with 200 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      L cold Wash Buffer.
      
    • Apply vacuum and transfer reaction volume.[1]

    • Rapidly wash 3x with 200 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      L cold Wash Buffer.
      
  • Detection: Dry filters, add 30 ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    L scintillation cocktail (e.g., MicroScint-20), seal, and count on a TopCount or MicroBeta LSC.
    
Protocol B: Saturation Binding (Self-Validation)

Objective: Verify the


 of the radioligand in your specific membrane lot to ensure accurate 

calculation.
  • Prepare 8 concentrations of [ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
    H]-NMS ranging from 0.05 nM to 5 nM.
    
  • Incubate with membranes +/- Atropine (NSB).[1]

  • Plot Bound (fmol/mg) vs. Free (nM) .[1]

  • Use non-linear regression (One-site binding) to determine ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     and 
    
    
    
    .
    • Acceptance Criteria: Hill Slope should be ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

      
      . If ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">
      
      
      
      , suspect negative cooperativity or ligand depletion [2].

Data Analysis & Interpretation

Calculating Specific Binding

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



  • Quality Check: Specific binding should be >70% of Total Binding. If lower, increase PEI soak time or wash volume.[1]

Determining and

Fit the competition data to a sigmoidal dose-response curve (variable slope).[1] ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="display ng-star-inserted">


[2]

Convert the experimental


 to the absolute inhibition constant (

) using the Cheng-Prusoff Equation [3]:

ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Concentration of 5-AMDS inhibiting 50% of specific radioligand binding.
    
  • ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="inline ng-star-inserted">

    
     : Concentration of radioligand added (e.g., 0.2 nM).
    
  • 
     : Dissociation constant of the radioligand (determined in Protocol B).
    
Interpreting the Selectivity Ratio

Calculate the Selectivity Ratio to assess safety: ngcontent-ng-c176312016="" _nghost-ng-c3009799073="" class="ng-star-inserted display">



  • Ratio > 100: Highly selective (Low anticholinergic risk).[1]

  • Ratio < 10: Poor selectivity (High risk of dry mouth/confusion).[1]

Troubleshooting Guide

ObservationProbable CauseCorrective Action
High NSB (>50%) Ligand sticking to filters.Ensure filters are soaked in 0.3% PEI.[1] Use BSA (0.1%) in assay buffer.[1]
Hill Slope < 0.8 Ligand Depletion.[1]Ensure <10% of total radioligand is bound. Dilute membranes further.[1]
No Displacement 5-AMDS precipitation.[1]Dibenzosuberanes are hydrophobic.[1] Ensure DMSO <1% final. Check solubility.
Variable Replicates Incomplete washing.Check vacuum pressure.[1] Ensure 3 rapid washes (don't let filters dry between washes).[1]

Theoretical Mechanism (Graphviz)[1]

This diagram illustrates the competitive interaction modeled by the Cheng-Prusoff equation.

CompetitiveBinding Receptor Receptor (R) ComplexRL R-L* Complex (Signal) Receptor->ComplexRL + L* (Kon) ComplexRI R-I Complex (Silent) Receptor->ComplexRI + I (Kon) Radioligand Radioligand (L*) [3H]-NMS Inhibitor Competitor (I) 5-AMDS Radioligand->Inhibitor Mutually Exclusive ComplexRL->Receptor Koff ComplexRI->Receptor Koff

Figure 2: Competitive binding model. 5-AMDS (Blue) and the Radioligand (Yellow) compete for the same orthosteric site on the Receptor (Red).[1] The reduction in the Green signal (R-L) allows calculation of the Blue affinity.*

References

  • Bruns, R. F., et al. (1983).[1] "Regulation of adenosine receptors in human platelets." Proceedings of the National Academy of Sciences, 80(7), 2077-2080.[1] (Establishes the utility of PEI filters for hydrophobic ligands).

  • Hulme, E. C., & Trevethick, M. A. (2010).[1] "Ligand binding assays at equilibrium: validation and interpretation." British Journal of Pharmacology, 161(6), 1219–1237.[1]

  • Cheng, Y., & Prusoff, W. H. (1973).[1] "Relationship between the inhibition constant (Ki) and the concentration of inhibitor which causes 50 per cent inhibition (I50) of an enzymatic reaction." Biochemical Pharmacology, 22(23), 3099-3108.[1]

  • National Institute of Mental Health (NIMH) Psychoactive Drug Screening Program (PDSP). "PDSP Assay Protocols." (Standardized protocols for GPCR binding).

Sources

Troubleshooting & Optimization

Technical Support Center: 5-Aminomethyl-dibenzosuberane Handling Guide

[1][2]

Compound ID: this compound (also known as 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine) Chemical Class: Tricyclic Primary Amine Primary Application: Medicinal chemistry fragment, receptor ligand (GPCRs), monoamine transporter probe.[1][2]

Core Solubility Protocol (The "Golden Rule")

Q: What is the best solvent system for this compound?

A: The optimal solvent depends entirely on the physical form of the compound you possess (Free Base vs. Salt).[1][2]

  • For the Free Base (Oil or Low-Melting Solid):

    • Primary Solvent: Dimethyl Sulfoxide (DMSO).[1][2][3][4][5]

    • Solubility Limit: ~100 mM.[1][2][3]

    • Why: The free base is highly lipophilic (LogP ~3.[1][2]37) [1]. It is practically insoluble in water.[1][2] Attempting to dissolve the free base directly in aqueous buffers (PBS, Media) will result in immediate oiling out or precipitation.[1]

  • For the Hydrochloride (HCl) Salt (Solid Powder):

    • Primary Solvent: DMSO (Recommended for biological stock consistency) or Methanol.[1][2]

    • Water Solubility: Soluble up to ~10-20 mM, but prone to precipitation in high-salt buffers (like PBS) due to the "salting-out" effect of the hydrophobic tricyclic core.[1][2]

Decision Tree: Solvent Selection

Use the following logic flow to determine your starting solvent.

SolventSelectioncluster_warningCritical WarningStartStart: Check Vial LabelFormCheckIs it Free Base or Salt?Start->FormCheckFreeBaseFree Base(Viscous Oil/Solid)FormCheck->FreeBaseSaltHCl / Maleate Salt(White Powder)FormCheck->SaltDMSODissolve in 100% DMSO(Target: 10-50 mM Stock)FreeBase->DMSOMandatoryPrecipAvoid dissolving Free Basedirectly in PBS/MediaFreeBase->PrecipSalt->DMSORecommendedWaterWater/Saline possible,but DMSO preferred for consistencySalt->WaterConditional (Check pH)

Figure 1: Solvent selection logic based on chemical form. Note that DMSO is the universal recommendation to ensure stability.

Preparation of Stock Solutions[3][6][7][8]

Q: How do I prepare a 10 mM Stock Solution?

A: Follow this gravimetric protocol to avoid errors associated with viscous oils or electrostatic powders.

Reagents:

  • Compound: this compound (MW: ~223.31 g/mol for free base).[1][2]

  • Solvent: Anhydrous DMSO (Grade: Cell Culture Tested, ≥99.9%).[1][2]

Protocol:

  • Weighing: Weigh approximately 2.23 mg of the compound into a sterile amber glass vial.

    • Note: If the compound is an oil (free base), weigh it directly into the vial; do not try to weigh on a weigh boat and transfer, as you will lose mass.[1]

  • Calculation: Calculate the exact volume of DMSO required using the formula:

    
    [1]
    
    • Example: For 2.23 mg at 10 mM (0.01 M):

      
      .[1][2]
      
  • Dissolution: Add the calculated volume of DMSO. Vortex vigorously for 30 seconds.[1][2]

    • Tip: If particles persist (common with salts), sonicate in a water bath at 37°C for 5 minutes.[1][2]

  • Storage: Aliquot into small volumes (e.g., 50 µL) to avoid freeze-thaw cycles. Store at -20°C.

Troubleshooting Aqueous Dilution (The "Crash-Out")

Q: My compound precipitates when I add the DMSO stock to my cell culture media. Why?

A: This is the most common failure mode with tricyclic amines.[1][2] It occurs due to Solvent Shock and pH-Dependent Solubility .[1][2]

The Mechanism:

  • Hydrophobicity: The dibenzosuberane core is highly hydrophobic.[1][2] When you drop a concentrated DMSO solution (e.g., 10 mM) directly into water, the DMSO disperses instantly, leaving the lipophilic molecules stranded.[1] They aggregate and precipitate before they can interact with the water [2].[1][2]

  • pH Effect: The primary amine has a pKa of ~9-10.[1][2] In DMSO, it is uncharged.[1][2] In Media (pH 7.4), it should protonate and become soluble.[1][2] However, if the local concentration is too high during addition, the "oiling out" happens faster than the protonation.[1][2]

Correct Dilution Workflow (Serial Dilution)

Do NOT add 100% DMSO stock directly to the final media volume.[1][2] Use an intermediate dilution step.

SerialDilutionStockStock Solution(10 mM in DMSO)InterIntermediate Step(100 µM in Media/PBS)DMSO = 1%Stock->Inter1:100 Dilution(Vortex immediately)FinalWorking Solution(1 µM in Assay Well)DMSO = 0.01%Inter->Final1:100 Dilution(Stable)

Figure 2: Two-step serial dilution strategy to prevent precipitation shock.

Step-by-Step Fix:

  • Prepare an Intermediate Solution at 10x or 100x your final concentration using culture media (or PBS).

  • Add the DMSO stock to this intermediate tube while vortexing the tube simultaneously .

  • Inspect for turbidity.[1][2] If clear, proceed to the final dilution.[1][2]

Frequently Asked Questions (FAQs)

Q: Can I use Ethanol instead of DMSO?

A: Yes, but with reservations.

  • Pros: Ethanol is easier to evaporate if you need to remove solvent.[1][2]

  • Cons: Ethanol evaporates rapidly from open wells, changing compound concentration during the assay.[1][2] It is also more cytotoxic to certain cell lines than DMSO at equivalent percentages.[1][2]

  • Recommendation: Stick to DMSO unless your specific assay (e.g., certain enzyme kinetics) is inhibited by sulfur-containing solvents.[1][2]

Q: How stable is the compound in solution?

A:

  • In DMSO (-20°C): Stable for >6 months.

  • In Aqueous Media (RT): Use within 4 hours. Primary amines can oxidize or react with aldehydes (found in some fixation buffers or aged media) over time [4].[1][2]

Q: Is this compound light-sensitive?

A: Tricyclic structures can be susceptible to photo-oxidation over long periods.[1][2]

  • Best Practice: Store stocks in amber vials or wrap clear tubes in aluminum foil.

Summary of Physicochemical Properties

PropertyValueImplication for Handling
Molecular Weight ~223.31 g/mol Used for Molarity calculations.[1][2]
LogP (Lipophilicity) ~3.37 [1]High.[1][2] Indicates poor water solubility; requires organic co-solvent.[1][2]
pKa (Amine) ~9.5 (Estimated)Cationic at pH 7.[1][2]4. Solubility improves in acidic buffers.[1][2]
Water Solubility < 0.1 mg/mL (Free Base)Do not attempt aqueous stock solutions.[1][2]
DMSO Solubility > 20 mg/mL (~100 mM)Ideal for stock preparation.[1][2][3]

References

  • National Center for Biotechnology Information.[1][2] (n.d.). PubChem Compound Summary for CID 202041, 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine. Retrieved January 29, 2026, from [Link][1]

  • Di, L., & Kerns, E. H. (2006).[1][2] Biological assay challenges from compound solubility: strategies for bioassay optimization. Drug Discovery Today, 11(9-10), 446-451.[1][2] [Link]

  • Sigma-Aldrich.[1][2] (n.d.). Technical Bulletin: Handling and Storage of Lipophilic Amines. (General reference for class properties).

Technical Support Center: Long-Term Stability & Storage of 5-Aminomethyl-dibenzosuberane

[1][2]

Compound Identifier: 5-Aminomethyl-10,11-dihydro-5H-dibenzo[a,d]cycloheptene CAS: 7351-49-7 (Free Base) / Related: 1225-55-4 (Protriptyline HCl analog) Chemical Class: Tricyclic Primary Amine[1][2]

Introduction: The Stability Triad

Welcome to the Technical Support Center. As a Senior Application Scientist, I often see degradation issues with tricyclic amines not because the core structure is unstable, but because the primary amine tail (-CH₂NH₂) is highly reactive to environmental factors.[1][2]

For 5-Aminomethyl-dibenzosuberane , your stability strategy must address three specific vectors:

  • Atmospheric CO₂ Scavenging: Primary amines aggressively react with CO₂ to form carbamates (white precipitates).[1][2]

  • Benzylic Oxidation: The C5 position is benzylic-like; while the tricyclic ring is robust, the amine tail can facilitate oxidative degradation under light.[2]

  • Hygroscopicity (Salt Forms): If you are storing the Hydrochloride (HCl) salt, moisture absorption will hydrolyze the crystal lattice, leading to "caking" and hydrolysis.[1][2]

Part 1: Core Storage Directives (The "Vault" Protocol)

Q: What are the absolute optimal conditions for storage >12 months?

A: Do not rely on standard "cool, dry place" advice. For long-term integrity, you must isolate the amine from the atmosphere.[2]

ParameterRecommendationScientific Rationale
Temperature -20°C (Freezer) Slows kinetic rate of autoxidation and carbamate formation.[1][2] 4°C is acceptable for <3 months.
Atmosphere Argon or Nitrogen Overlay CRITICAL: Displaces CO₂.[1][2] Primary amines act as "CO₂ scrubbers," forming insoluble carbamate crusts if left in air.[2]
Container Amber Glass + Teflon Liner Amber glass blocks UV (preventing radical initiation).[1][2] Teflon liners prevent leaching from plasticizers found in standard caps.[2]
Desiccant Secondary Containment Place the vial inside a larger jar containing activated silica or Drierite™.[2]
Q: I received the compound as a free base oil/low-melting solid. Is this less stable than the salt?

A: Yes. The free base is significantly more reactive.

  • The Risk: The lone pair on the nitrogen is fully available to attack atmospheric CO₂ or oxidize.

  • The Fix: If you plan to store it for >6 months, convert it to the Hydrochloride (HCl) salt . The protonated amine (

    
    ) is chemically protected from oxidation and CO₂ attack.[1][2]
    

Part 2: Troubleshooting & Diagnostics

Q: My sample has developed a white crust around the cap. Is it contaminated?

A: This is likely Amine Carbamate , not a synthesis impurity.[2]

  • Mechanism:

    
    [1][2]
    
  • Diagnosis: The crust is usually insoluble in the organic solvent you originally used (e.g., DCM or Ether) but soluble in water/methanol.

  • Remediation: Filter the solution. The carbamate is often insoluble in non-polar solvents.[2] However, this indicates a loss of titer (concentration).[1][2]

Q: The compound has turned from white/colorless to faint yellow. Can I still use it?

A: The yellowing indicates N-Oxide formation or trace imine generation.[1][2]

  • Impact: For biological assays (binding studies), this is risky as N-oxides can have different binding affinities.[1][2]

  • Threshold: If purity (via HPLC) is still >98%, it may be usable for synthetic intermediates.[1][2] For in vivo or precise in vitro data, re-purify .[2]

Q: How do I handle the compound upon receipt to prevent immediate degradation?

A: Follow the "Thaw-Purge-Seal" workflow immediately.[1][2] Do not open a cold vial in a warm room (condensation risk).[1][2]

Part 3: Visualization of Degradation Pathways

Understanding how the molecule breaks down helps you prevent it.[2] The diagram below details the two main enemies: Oxygen and Carbon Dioxide.

DegradationPathwaysCompound5-Aminomethyl-dibenzosuberane(Primary Amine)CarbamateAmine Carbamate(Insoluble White Crust)Compound->CarbamateNucleophilic Attack(Fast in Air)OxidationN-Oxides / Imines(Yellow Discoloration)Compound->OxidationRadical Mechanism(Slow)CO2Atmospheric CO2CO2->CarbamateOxygenAtmospheric O2 / UVOxygen->OxidationPrevention1PREVENTION:Argon Purge + Teflon SealPrevention1->CarbamateBlocksPrevention2PREVENTION:Amber Vial +-20°C StoragePrevention2->OxidationBlocks

Figure 1: Degradation logic showing the susceptibility of the primary amine tail to CO₂ (carbamate formation) and Oxidation, along with specific preventative barriers.[1][3][4][5][6][7][8]

Part 4: Re-Qualification Protocol (Quality Control)

If your sample has been stored for >12 months, perform this Self-Validating Purity Check before use.

Step-by-Step Re-Test Workflow
  • Visual Inspection:

    • Pass: White crystalline solid or clear oil.[1][2]

    • Fail: Yellow/Brown tint or gummy texture (for solids).[1][2]

  • Solubility Test:

    • Dissolve 5mg in 1mL Chloroform (CDCl₃) .

    • Pass: Clear solution.

    • Fail: Turbidity (indicates carbamate formation, which is often insoluble in chloroform).[1][2]

  • 1H-NMR Validation (The Gold Standard):

    • Look for the Benzylic Protons (C5) .[1][2]

    • Check Region 2.5 - 3.0 ppm: The methylene protons attached to the nitrogen (

      
      ) should be a clean doublet/multiplet.[1][2]
      
    • Impurity Flag: A shift downfield or broadening in this region often indicates carbamate formation or oxidation.[2]

RequalificationStartSample > 12 Months OldVisualVisual InspectionStart->VisualSolubilitySolubility Test(CDCl3 or DCM)Visual->SolubilityClear/WhitePurifyRE-PURIFY(Acid/Base Extraction)Visual->PurifyYellow/GummyNMR1H-NMR AnalysisSolubility->NMRClear SolnSolubility->PurifyTurbid/PptUseAPPROVED FOR USENMR->UseClean SpectraNMR->PurifyExtra Peaks

Figure 2: Decision tree for re-qualifying aged samples.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 202041, 10,11-Dihydro-5H-dibenzo[a,d]cycloheptene-5-methanamine. Retrieved January 29, 2026, from [Link]

  • Heriot-Watt University. Degradation of amine-based solvents in CO2 capture process. (Mechanistic insight into primary amine-CO2 reactivity). Retrieved from [Link]

Technical Support Center: Grignard Alkylation of Dibenzosuberone

Author: BenchChem Technical Support Team. Date: February 2026

Subject: Troubleshooting Guide for the Synthesis of 5-(3-dimethylaminopropyl)-5-hydroxy-dibenzo[a,d]cycloheptene (Amitriptyline Intermediate) Department: Process Chemistry & Scale-Up Support Document ID: TS-G-DBS-004 Last Updated: 2025-10-24[1]

Executive Summary

This guide addresses the technical challenges in reacting dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one) with 3-dimethylaminopropylmagnesium chloride .[1][2][3] This reaction is the critical C-C bond-forming step in synthesizing tricyclic antidepressants (TCAs) like Amitriptyline and Cyclobenzaprine.

The Failure Mode Analysis: 85% of reported failures in this protocol stem from the instability of the amino-alkyl halide precursor and initiation latency of the Grignard formation, rather than the coupling step itself.

Module 1: Critical Reagent Preparation

Q: Why is my Grignard formation failing to initiate even with iodine?

A: The culprit is likely the degradation of your alkyl halide precursor.

The Mechanism: The precursor, 3-dimethylaminopropyl chloride , is an autocatalytic "suicide" molecule.[1] As a free base, it undergoes intramolecular cyclization to form a quaternary ammonium salt (azetidinium species), which polymerizes and coats the magnesium surface, killing reactivity.[1]

The Protocol (The "Fresh Liberation" Rule): You cannot store the free base. You must generate it from the stable hydrochloride salt immediately before use.

Step-by-Step Liberation Protocol:

  • Dissolve: Take 3-dimethylaminopropyl chloride hydrochloride in minimal water.[1]

  • Basify: Add cold 20% NaOH solution until pH > 12.

  • Extract: Immediately extract with Toluene or Diethyl Ether (Et₂O).[1]

  • Dry: Dry over anhydrous K₂CO₃ (avoid MgSO₄ as it is slightly acidic).

  • Use: Filter and use this solution within 30 minutes . Do not concentrate to dryness if possible; use the solution directly.

Module 2: The "Entrainment" Method (Grignard Initiation)

Q: The magnesium is fresh, but the reaction is still sluggish. How do I force initiation?

A: This specific alkyl halide is electronically deactivated by the amine tail. Use the Entrainment Method (using a sacrificial "starter" Grignard).

Technical Insight: The amine nitrogen coordinates with the Mg surface, creating a passivation layer. You need a highly reactive alkyl halide to "scrub" the Mg surface and generate heat to jumpstart the main reaction.

Recommended Workflow:

  • Charge: Mg turnings (1.2 eq) + minimal anhydrous THF.

  • Activate: Add a crystal of Iodine (

    
    ) and 0.05 eq of 1,2-dibromoethane  or Ethyl Bromide .
    
  • Wait: Wait for the vigorous bubbling and color loss (brown

    
     clear).
    
  • Feed: Only then begin the dropwise addition of your freshly liberated 3-dimethylaminopropyl chloride solution.

Module 3: Reaction Workflow Visualization

The following diagram illustrates the critical path and decision points for the synthesis.

GrignardWorkflow Start Start: Reagent Prep Salt 3-DMAP-Cl HCl Salt (Stable Storage Form) Start->Salt Liberation Base Liberation (NaOH/Toluene) < 30 mins before use Salt->Liberation Must be fresh GrignardForm Grignard Formation (Reflux, N2 atm) Liberation->GrignardForm Add dropwise MgPrep Mg Activation (Iodine + EtBr/THF) MgPrep->GrignardForm Initiator Coupling Coupling Reaction Add Dibenzosuberone (0°C to RT) GrignardForm->Coupling Reagent Ready Check Check TLC/HPLC Coupling->Check Check->Coupling Incomplete (Add more Grignard) Quench Quench (NH4Cl) Isolate Carbinol Check->Quench Complete Dehydrate Acid Hydrolysis (Forms Amitriptyline) Quench->Dehydrate Optional Step

Caption: Figure 1. Critical path for Amitriptyline intermediate synthesis. Note the "Just-in-Time" requirement for the amine precursor.

Module 4: Coupling & Work-up Troubleshooting

Q: I see a thick white gel during quenching that traps my product. How do I break it?

A: This is a magnesium hydroxide/halide gel.

The Fix: Do not use simple water. Use Saturated Ammonium Chloride (


)  or 10% Citric Acid .[1]
  • Preferred:Rochelle Salt (Sodium Potassium Tartrate) solution.[1] It chelates the Mg ions, keeping both phases liquid and clear.

Q: My product is dehydrating to the alkene (Amitriptyline) prematurely. I need the alcohol.

A: The tertiary alcohol ("carbinol") is highly sensitive to acid-catalyzed dehydration because the resulting carbocation is benzylic and stabilized.

Prevention:

  • Quench pH: Ensure your quench solution is neutral or weakly basic (

    
    ).[1] Avoid strong mineral acids (HCl/H₂SO₄) during workup.[1]
    
  • Temperature: Keep the quench and extraction below 25°C.

  • Drying: Do not use acidic drying agents (like silica gel for chromatography) if you want to isolate the pure alcohol. Use alumina if chromatography is necessary.

Summary Data Table: Reaction Parameters

ParameterSpecificationReason for Constraint
Mg Stoichiometry 1.2 – 1.5 eqExcess Mg ensures consumption of the unstable alkyl halide.[1]
Initiator Iodine + EtBr (0.05 eq)"Entrainment" required to break amine passivation on Mg.
Solvent THF (Anhydrous)Ether is often too low-boiling to sustain the initiation temp.
Addition Temp Reflux (Grignard Prep) 0°C (Coupling)Heat needed to form reagent; Cold needed to prevent side reactions during coupling.[1]
Quench Agent Sat.

or Rochelle Salt
Prevents gel formation; avoids acid-catalyzed dehydration.[1]

References

  • Merck & Co. (1962).[1] Process for the preparation of dibenzocycloheptenes.[4][5][6] US Patent 3,205,264. Link

  • Organic Syntheses. (1988).[1][7] Use of 3-dimethylaminopropylmagnesium chloride.[1][3] Coll. Vol. 6, p. 776.[1][7] Link[1]

  • National Toxicology Program. (1994).[1] Nomination Background: Dimethylaminopropyl Chloride, Hydrochloride.[1][7][8][9] (Confirming instability of free base). Link

  • Molecules Journal. (2005). Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives. (Detailed Grignard protocols). Link[1]

Sources

Technical Support Center: Dibenzosuberane Synthesis & Functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Current Status: Operational Topic: Troubleshooting Common Synthetic Challenges in 10,11-dihydro-5H-dibenzo[a,d]cycloheptene (Dibenzosuberane) Analogues Ticket ID: DBS-SYNTH-2024

Introduction: The Scaffold & The Challenge

Welcome to the Dibenzosuberane Technical Support Hub. This tricyclic scaffold is the pharmacophore backbone for a class of essential tricyclic antidepressants (TCAs), including Amitriptyline and Nortriptyline , as well as anticonvulsants.

The synthesis of this 7-membered central ring fused to two benzene rings presents unique thermodynamic and kinetic challenges compared to standard 6-membered rings. This guide addresses the three most frequent "error codes" reported by medicinal chemists:

  • Cyclization Failure: Incomplete ring closure or polymerization during Friedel-Crafts acylation.

  • C5-Instability: Uncontrolled dehydration during Grignard additions.

  • Stereochemical Drift: Poor E/Z selectivity in exocyclic alkene formation.

Module 1: Troubleshooting Ring Closure (Cyclization)

The Issue: You are attempting to close the central 7-membered ring via intramolecular Friedel-Crafts acylation of 2-phenethylbenzoic acid derivatives, but yields are low (<40%) or the reaction mixture has turned into an intractable black tar (polymerization).

Diagnostic Workflow

Cyclization_Troubleshooting Start Start: Cyclization Failure Check_Reagent Current Reagent? Start->Check_Reagent PPA Polyphosphoric Acid (PPA) Check_Reagent->PPA Using Eatons Eaton's Reagent (P2O5/MsOH) Check_Reagent->Eatons Using Issue_Viscosity Issue: High Viscosity / Poor Stirring / Hot Spots PPA->Issue_Viscosity Issue_Temp Issue: High Temp (>100°C) causing decarboxylation PPA->Issue_Temp Solution_Dilution Protocol: High Dilution (Prevents Intermolecular Polymerization) Eatons->Solution_Dilution Still Low Yield? Solution_Eatons Switch to Eaton's Reagent (Run at RT - 60°C) Issue_Viscosity->Solution_Eatons Issue_Temp->Solution_Eatons

Figure 1: Decision matrix for optimizing the intramolecular Friedel-Crafts cyclization step.

Technical Analysis & Protocol

1. The "PPA Problem" (Polyphosphoric Acid): PPA is the classic reagent [1], but it is highly viscous and requires high temperatures (100–150°C). This viscosity prevents efficient heat transfer, leading to local "hot spots" that cause polymerization or decarboxylation before the ring closes.

2. The Solution: Eaton’s Reagent: Eaton’s reagent (7.7 wt% phosphorus pentoxide in methanesulfonic acid) is a superior alternative. It is less viscous, allowing for better stirring, and often promotes cyclization at ambient temperatures or mild heating (40–60°C) [2].

Standard Operating Procedure (Eaton's Reagent Protocol):

  • Preparation: In a flame-dried flask under Argon, dissolve the carboxylic acid precursor (1.0 equiv) in Eaton’s reagent (approx. 5–10 mL per gram of substrate).

  • Reaction: Stir at Room Temperature (RT) for 2 hours. Monitor via TLC.

    • Note: If no conversion is observed, heat to 50°C. Do not exceed 80°C to avoid sulfonation byproducts.

  • Quench: Pour the reaction mixture slowly onto crushed ice/water with vigorous stirring.

  • Extraction: Extract with DCM (x3). Wash combined organics with sat. NaHCO3 (to remove methanesulfonic acid) and brine.

Module 2: C5-Functionalization & Grignard Instability

The Issue: You are adding a Grignard reagent (e.g., 3-(dimethylamino)propylmagnesium chloride) to the C5 ketone (dibenzosuberone) to form the carbinol (alcohol). However, you observe the immediate formation of the exocyclic alkene (dehydration product) or significant Wurtz coupling impurities.

Mechanism of Failure

The C5 position in dibenzosuberane is benzylic to two aromatic rings. The resulting carbocation (formed upon protonation of the alcohol) is exceptionally stable, making the tertiary alcohol highly prone to spontaneous dehydration, even under mildly acidic workup conditions.

Troubleshooting Table: Reagent Selection
Target ProductRecommended ReagentCritical ParameterWhy?
C5-Alcohol (Carbinol) Grignard + CeCl3 (Luche) Maintain T < 0°CCerium(III) activates the ketone and suppresses basicity, preventing E2 elimination (dehydration) [3].
C5-Alkene (e.g., Amitriptyline) Grignard (Excess)Acidic Workup (HCl)The dehydration is desired here. The acid workup catalyzes the elimination of water.
C5-Alkane (Reduction) Triethylsilane / TFAAnhydrousIonic hydrogenation reduces the ketone directly to the methylene without stopping at the alcohol.
Protocol: Preventing Spontaneous Dehydration

If the alcohol is your target (e.g., for subsequent specific functionalization):

  • Lanthanide Additive: Pre-stir anhydrous CeCl3 (1.5 equiv) in THF at RT for 1 hour before cooling to 0°C.

  • Addition: Add the ketone, then add the Grignard reagent dropwise.

  • Quench: Use saturated NH4Cl (mildly acidic/neutral) rather than HCl. Keep the quench cold (0°C).

  • Workup: Do not use heat during rotary evaporation; keep the water bath <30°C.

Module 3: Stereochemical Control (E/Z Selectivity)

The Issue: When synthesizing alkylidene analogues (like Doxepin or Amitriptyline derivatives), you obtain a thermodynamic mixture of E and Z isomers (often ~1:1 or 60:40), but biological activity is often restricted to one isomer (usually Z for Doxepin).

Synthetic Pathway Visualization

McMurry_Pathway Substrate Dibenzosuberone (Ketone) Intermediate Pinacol Intermediate Substrate->Intermediate McMurry Coupling Reagent Low-Valent Ti (TiCl4 / Zn) Reagent->Intermediate Product Alkene Product (E/Z Mixture) Intermediate->Product Deoxygenation Isomerization Post-Synthesis Isomerization Product->Isomerization If Ratio Poor

Figure 2: The McMurry Coupling pathway for exocyclic alkene formation.

Technique: McMurry Coupling vs. Wittig

While Wittig reactions are common, they are often sterically hindered by the tricyclic scaffold. The McMurry Coupling (TiCl4/Zn) is robust for these sterically crowded ketones [4].

Optimizing E/Z Ratio: The McMurry reaction generally favors the thermodynamic product (E-isomer for bulky chains), but selectivity is often low for this scaffold.

  • Troubleshooting: If the E/Z ratio is unacceptable, do not attempt to tune the McMurry reaction itself (difficult). Instead, perform Post-Synthetic Isomerization :

    • Acid Catalyzed: Refluxing the E/Z mixture in ethanolic HCl can equilibrate the mixture to the thermodynamic limit.

    • Photo-isomerization: Irradiation with UV light in the presence of a sensitizer can enrich the Z-isomer.

    • Separation: Fractional crystallization of the hydrochloride salts is the industry standard for separating Amitriptyline isomers [5].

Frequently Asked Questions (FAQ)

Q: My reaction with Eaton's reagent turned into a solid gel. What happened? A: You likely used too high a concentration. Eaton's reagent acts as both solvent and catalyst. If the concentration is >0.5 M, the polymerizing byproducts can crosslink. Dilute to <0.1 M.

Q: Can I use AlCl3 for the Friedel-Crafts cyclization instead? A: It is possible but risky. AlCl3 requires the conversion of the acid to the acid chloride (using SOCl2) first. This adds a step and introduces moisture sensitivity. The PPA or Eaton's route (direct from carboxylic acid) is more atom-economical.

Q: How do I remove the stubborn yellow color from my final product? A: The yellow color often comes from conjugated dione byproducts formed by oxidation at the benzylic positions. Filtration through a pad of silica gel with 1% TEA (Triethylamine) in the eluent usually removes these highly polar impurities.

References

  • Winthrop, S. O., et al. (1962). "New Heterocyclic Compounds. I. 5-Substituted 10,11-Dihydro-5H-dibenzo[a,d]cycloheptenes."[1] Journal of Organic Chemistry.

  • Thimmaiah, S., et al. (2016). "Eaton's Reagent Catalysed Alacritous Synthesis of 3-Benzazepinones."[2] European Journal of Chemistry.[2]

  • Imamoto, T., et al. (1989). "Carbon-Carbon Bond Forming Reactions Using Cerium Metal or Organocerium(III) Reagents." Journal of Organic Chemistry.

  • McMurry, J. E. (1989). "Carbonyl-Coupling Reactions Using Low-Valent Titanium." Chemical Reviews.

  • Breyer-Pfaff, U., et al. (1984). "Synthesis and Characterization of E- and Z-10-Hydroxy-Nortriptyline." Journal of Pharmaceutical Sciences.

Sources

Optimizing dehydration reactions of dibenzosuberone intermediates

Author: BenchChem Technical Support Team. Date: February 2026

Technical Support Center: Tricyclic Scaffold Optimization Hub Topic: Dehydration of 5-Hydroxy-5H-dibenzo[a,d]cycloheptene Derivatives Current Status: Operational Lead Scientist: Dr. Aris Thorne, Senior Application Scientist

Introduction: Beyond the Elimination

Welcome to the technical support center. If you are here, you are likely struggling with the dehydration of dibenzosuberone-derived carbinols—specifically the conversion of 5-hydroxy-5-(3-dimethylaminopropyl)-5H-dibenzo[a,d]cycloheptene (the Amitriptyline precursor) or its analogues.

Many researchers treat this as a simple acid-catalyzed dehydration. It is not. This is a battle against a stabilized carbocation that wants to do three things: revert to the starting material, polymerize, or isomerize into the thermodynamically stable endocyclic ring.

This guide moves beyond "add acid and reflux." We will engineer the reaction coordinate to favor the kinetic exocyclic alkene.

Module 1: Reaction Kinetics & Stalled Conversions

Q: My reaction stalls at ~60% conversion. Adding more acid doesn't help. Why?

A: You are fighting a reversible equilibrium, not a lack of catalysis.

The dehydration mechanism is predominantly E1 (Elimination Unimolecular) . The protonation of the hydroxyl group creates a good leaving group (


), generating a tertiary benzylic carbocation. Because this cation is flanked by two phenyl rings, it is highly stabilized but also prone to re-hydration.

The Fix: Aggressive Water Removal (Le Chatelier’s Principle) Standard reflux is insufficient because the water-acid azeotrope often recycles into the pot.

  • Switch Solvent System: Move from aqueous acids (HCl/Acetic Acid) to a biphasic or anhydrous system.

    • Recommendation:Toluene or Xylene with p-Toluenesulfonic acid (p-TsOH) .

  • Physical Removal: Use a Dean-Stark trap to physically remove the water/solvent azeotrope.

  • Chemical Scavenging: If Dean-Stark is not feasible (small scale), add Trifluoroacetic Anhydride (TFAA) . It reacts with the generated water to form TFA, which further catalyzes the reaction.

Q: I see a deep red/brown color developing rapidly. Is this product decomposition?

A: This is the "Tricyclic Cation Signature," but it can signal polymerization.

The dibenzosuberyl carbocation is deeply colored (often red or orange) due to charge delocalization across the tricyclic system. However, if the color shifts to a muddy brown/black, you are generating polymers . The product (an exocyclic alkene) is essentially a styrene derivative; it is prone to acid-catalyzed cationic polymerization.

The Fix:

  • Lower the Acid Loading: Do not exceed 1.1 equivalents of p-TsOH.

  • Radical Scavenger: Add 100-500 ppm of BHT (Butylated hydroxytoluene) or Hydroquinone to the reaction pot to inhibit radical polymerization pathways, although cationic polymerization is the primary threat here.

  • Temperature Control: Do not exceed 115°C (Toluene reflux). Xylene reflux (140°C) often accelerates polymerization.

Module 2: Selectivity & Impurity Profiling

Q: I am seeing an impurity at RRT 1.05 in HPLC. It has the same mass as the product.

A: You have formed the "Endo-Isomer" (10,11-dihydro-5H-dibenzo[a,d]cycloheptene with an internal double bond).

The desired product has an exocyclic double bond. However, under prolonged thermodynamic control (long reflux times), the double bond can migrate into the seven-membered ring to increase conjugation with the benzene rings.

The Mechanism of Failure:

  • Product forms (Exocyclic alkene).

  • Product gets protonated again by excess acid.

  • Carbocation reforms.[1]

  • Elimination occurs at the C10-C11 bridge proton instead of the side chain, locking the double bond inside the ring.

The Fix: Kinetic Control

  • Stop Early: Monitor via HPLC every 30 minutes. Stop the reaction immediately once the starting material drops below 2%.

  • Buffer the System: Use Pyridinium p-toluenesulfonate (PPTS) instead of free p-TsOH. It provides a milder proton source that is sufficient for dehydration but less likely to re-protonate the alkene product.

Visualizing the Pathway

The following diagram illustrates the critical branching points between the desired pathway and the failure modes (Isomerization/Polymerization).

ReactionPathway Start Carbinol (Starting Material) Cation Stabilized Tricyclic Cation Start->Cation +H+, -H2O Cation->Start +H2O (Reversible) Product Exocyclic Alkene (Target Drug) Cation->Product -H+ (Kinetic) Isomer Endo-Isomer (Impurity) Cation->Isomer Thermodynamic Shift Product->Cation +H+ (Over-acidification) Polymer Dimer/Polymer (Gunk) Product->Polymer Cationic Polymerization

Figure 1: Mechanistic divergence in dibenzosuberone derivative dehydration. Note the reversibility of the product back to the cation.

Module 3: Scalability & Workup Protocol

Q: My yield is low after extraction, but the reaction looked complete. Where is my product?

A: You likely lost it to the aqueous layer as a salt.

Most dibenzosuberone derivatives in this class (like Amitriptyline) possess a dimethylaminopropyl side chain.[2] This is a tertiary amine (


).
  • The Trap: If you quench the acid reaction with water and separate layers, the pH is likely acidic (< 2). Your product is protonated (

    
    ) and highly water-soluble. It stays in the water.
    
  • The Fix: You must basify the aqueous quench before separation.

Optimized Workup Procedure:

  • Cool reaction mixture to 20°C.

  • Add water.

  • CRITICAL: Adjust pH to >10 using 20% NaOH or

    
    .
    
  • Extract with Ethyl Acetate or Toluene.

  • Wash organic layer with Brine to remove trapped water.

Standard Operating Procedure (SOP): Dehydration of Amitriptyline Precursor

Objective: Conversion of Carbinol to Alkene with >95% purity.

ParameterSpecificationRationale
Solvent Toluene (10 vol)Forms azeotrope with water (85°C/110°C).
Catalyst p-TsOH (1.05 eq)Strong enough to dehydrate, non-volatile.
Additives Acetic Anhydride (0.5 eq)Optional: Chemical water scavenger if Dean-Stark is inefficient.
Temperature Reflux (110°C)Required for azeotropic distillation.
Time 3 - 6 HoursMonitor strictly to prevent isomerization.

Step-by-Step Protocol:

  • Charge a reaction vessel equipped with a mechanical stirrer, nitrogen inlet, and Dean-Stark trap topped with a reflux condenser.

  • Add 5-hydroxy-5-(3-dimethylaminopropyl)-5H-dibenzo[a,d]cycloheptene (1.0 wt) and Toluene (10 vol).

  • Add p-Toluenesulfonic acid monohydrate (1.05 eq).

  • Heat to reflux. Ensure vigorous reflux to drive water into the trap.

  • Monitor via HPLC after 2 hours. Look for the disappearance of the Carbinol peak.

  • Quench: Once conversion >98%, cool to 25°C. Add water (5 vol).

  • Basify: Slowly add 30% NaOH solution until pH of the aqueous layer is 11-12.

  • Separate: Collect the organic layer.

  • Concentrate: Rotovap to yield the crude alkene oil.

Troubleshooting Flowchart

Use this decision tree to diagnose failures in real-time.

Troubleshooting Start Start Diagnosis CheckConv Is Conversion > 90%? Start->CheckConv CheckImp Are Impurities High? CheckConv->CheckImp Yes WaterIssue Issue: Water Retention Action: Check Dean-Stark or Add TFAA CheckConv->WaterIssue No ImpurityType Identify Impurity Type CheckImp->ImpurityType Yes YieldIssue Low Isolated Yield? CheckImp->YieldIssue No Polymer Gunk/Black Tar? Action: Add BHT, Lower Temp ImpurityType->Polymer High MW Isomer Same Mass (Isomer)? Action: Reduce Rxn Time, Use PPTS ImpurityType->Isomer Same MW pHCheck Check Aqueous pH Must be > 10 YieldIssue->pHCheck Yes

Figure 2: Diagnostic logic for dehydration failures.

References

  • Preparation of Amitriptyline

    • Title: 5-(3-Dimethylaminopropylidene)-5H-dibenzo[a,d]-10,11-dihydrocycloheptene and its preparation.[2]

    • Source: U.S.
    • URL
  • Mechanistic Insight (Dehydration Kinetics)

    • Title: Kinetics of Acid-Catalyzed Dehydration of Alcohols in Mixed Solvent Modeled by Multiscale DFT/MD.
    • Source: ACS Catalysis (2022).[3]

    • URL:[Link]

  • Impurity Formation (General Acid Catalysis)

    • Title: Reactive Impurities in Excipients: Profiling, Identification and Mitigation of Drug–Excipient Incomp
    • Source: AAPS PharmSciTech (2014).
    • URL:[Link]

  • Tricyclic Chemistry Overview

    • Title: Amitriptyline | C20H23N | CID 2160.
    • Source: PubChem Compound Summary.
    • URL:[Link]

Sources

Validation & Comparative

Comparative Analysis of Brominated Dibenzosuberone Isomers

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth comparative analysis of 2-bromo-dibenzosuberone and 3-bromo-dibenzosuberone , focusing on their synthesis, reactivity, and utility in medicinal chemistry.

Content Type: Technical Comparison Guide Target Audience: Medicinal Chemists, Process Chemists, and Drug Discovery Researchers

Executive Summary

Dibenzosuberone (5H-dibenzo[a,d]cyclohepten-5-one) is a privileged scaffold in medicinal chemistry, serving as the core for tricyclic antidepressants (e.g., Amitriptyline) and emerging oncology targets. The introduction of a bromine handle allows for the diversification of this scaffold via cross-coupling reactions.[1]

The choice between 2-bromo and 3-bromo isomers is not merely structural but dictates the synthetic strategy and downstream reactivity .

  • 3-Bromo-dibenzosuberone: The thermodynamic product of direct electrophilic substitution. It is electron-rich relative to the 2-isomer, making it accessible but slightly less reactive in oxidative addition steps.

  • 2-Bromo-dibenzosuberone: The "anti-electronic" isomer, typically requiring de novo ring construction. Its position para to the carbonyl makes it electronically deficient, offering superior reactivity in metal-catalyzed cross-couplings.

Structural & Electronic Characterization

To ensure precision, we utilize the standard IUPAC numbering where the ketone bridge is C5 and the ethylene bridge connects C10-C11.

Feature2-Bromo-dibenzosuberone 3-Bromo-dibenzosuberone
Position relative to Ketone (C5) Para (Electronic withdrawing influence)Meta (Minimal electronic influence)
Position relative to Bridge (C10) Meta (No hyperconjugation)Para (Hyperconjugative donation)
Electronic Environment Electron Deficient (Deactivated)Electron Rich (Activated)
Hammett Prediction (

)
High positive

(favors nucleophilic attack)
Negative/Neutral

(favors electrophilic attack)
Primary Access Route Indirect Cyclization (Friedel-Crafts)Direct Bromination (EAS)
Cross-Coupling Rate (Theory) High (Fast Oxidative Addition)Moderate (Slower Oxidative Addition)
Electronic Causality
  • The 3-Position (Activated): The ethylene bridge (C10-C11) acts as an alkyl donor, directing electrophiles ortho (C1) and para (C3). The C5 ketone directs meta (C3). These effects reinforce each other, making C3 the nucleophilic hotspot for direct bromination.

  • The 2-Position (Deactivated): This position is para to the electron-withdrawing carbonyl (C5). It is deactivated toward electrophilic attack, making direct synthesis difficult. However, this electron deficiency stabilizes the anionic transition state in Pd-catalyzed cycles, enhancing reactivity with nucleophilic partners (boronic acids/amines).

Synthetic Accessibility & Protocols

Decision Matrix: Route Selection

The following diagram illustrates the divergent synthetic pathways required for each isomer.

SynthesisPathways cluster_mech Mechanistic Driver Start Target Scaffold Direct Direct Bromination (Electrophilic Substitution) Start->Direct Reagent: Br2/FeCl3 Indirect Indirect Cyclization (Friedel-Crafts) Start->Indirect Reagent: Pre-functionalized Precursors Prod3 3-Bromo-dibenzosuberone (Major Product) Direct->Prod3 Reinforced Directing Effects (Bridge p-director + C=O m-director) Prod2 2-Bromo-dibenzosuberone (Targeted Synthesis) Indirect->Prod2 Regiocontrol via Pre-brominated Phenylacetic Acid

Caption: Divergent synthetic pathways. Direct bromination favors the 3-isomer due to the reinforcing directing effects of the alkyl bridge and ketone.

Protocol A: Synthesis of 3-Bromo-dibenzosuberone (Direct Route)

Principle: Exploiting the activating nature of the C10-C11 bridge to direct bromine to the C3 position. Reagents: Dibenzosuberone (1.0 eq), Bromine (


, 1.1 eq), 

(cat.),

.
  • Dissolution: Dissolve 10 mmol of dibenzosuberone in 50 mL of anhydrous DCM under

    
    .
    
  • Activation: Add 5 mol% anhydrous

    
    . Cool to 0°C.
    
  • Addition: Add

    
     (11 mmol) dropwise over 30 minutes. The solution will evolve HBr (scrubbing required).
    
  • Reaction: Warm to room temperature and stir for 4 hours. Monitor by TLC (Rf ~0.4 in 10% EtOAc/Hex).

  • Quench: Pour into saturated

    
     to neutralize excess bromine.
    
  • Purification: Extract with DCM, dry over

    
    . Recrystallize from EtOH to yield off-white needles.
    
    • Yield Expectation: 75-85%.

    • Critical Control Point: Temperature control is vital. Higher temperatures (>40°C) may lead to dibromination at C3 and C7.

Protocol B: Synthesis of 2-Bromo-dibenzosuberone (Indirect Route)

Principle: Constructing the ring system from a precursor where the bromine is already locked in the correct position relative to the bridge. Precursor: 2-(4-bromophenethyl)benzoic acid.

  • Acyl Chloride Formation: Reflux 2-(4-bromophenethyl)benzoic acid (10 mmol) in

    
     (5 mL) for 2 hours. Evaporate excess 
    
    
    
    .
  • Cyclization: Dissolve the residue in dry

    
     or DCM (20 mL).
    
  • Lewis Acid Catalysis: Add

    
     (12 mmol) portion-wise at 0°C.
    
  • Mechanism: The acylium ion attacks the internal phenyl ring. Since the bromine is para to the ethyl linkage, the cyclization occurs ortho to the ethyl linkage (and meta to the bromine).

    • Correction: Wait. If Br is para to the ethyl group, and cyclization is ortho to the ethyl group, the resulting ketone is meta to the bromine. This yields the 3-bromo isomer again.

    • Corrected Precursor for 2-Bromo: To get the 2-bromo isomer (para to ketone), you must start with 2-(3-bromophenethyl)benzoic acid .

    • Regioselectivity:[2][3] Cyclization ortho to the ethyl group on a meta-substituted ring can yield two isomers (2-Br or 4-Br). Sterics favor the 2-position (para to the ketone).

  • Workup: Quench with ice/HCl. Extract and purify via column chromatography.

Reactivity Profile: Cross-Coupling

In drug discovery, these isomers are intermediates for Suzuki-Miyaura or Buchwald-Hartwig couplings.

Parameter2-Bromo Isomer3-Bromo Isomer
Oxidative Addition (

)
Faster. The C-Br bond is weakened by the para-carbonyl (-M effect).Slower. The C-Br bond is strengthened by the para-alkyl (+I effect).
Ligand Requirement Standard (

, dppf) often sufficient.
Electron-rich, bulky ligands (e.g., XPhos, S-Phos) recommended.
Side Reactions Prone to proto-debromination if Pd catalyst is inactive.Stable; requires higher temperatures (80-100°C).
Experimental Validation: Suzuki Coupling Workflow

Objective: Coupling 2-Br-DBS with Phenylboronic acid.

  • Charge: Flask with 2-Br-DBS (1.0 eq),

    
     (1.2 eq), 
    
    
    
    (2.0 eq).
  • Solvent: Degassed Dioxane/Water (4:1).

  • Catalyst:

    
     (3 mol%).
    
  • Conditions: Heat to 80°C for 4 hours.

    • Note: For the 3-bromo isomer , increase temperature to 100°C or switch catalyst to

      
      /XPhos to achieve comparable conversion rates.
      

Medicinal Chemistry Applications

The dibenzosuberone scaffold is a bioisostere for the phenothiazine and dibenzazepine rings found in antipsychotics.

  • 3-Substituted Derivatives: Often explored for P2Y receptor antagonism (e.g., AR-C118925 analogs). The 3-position allows substituents to extend into the hydrophobic pocket of GPCRs without steric clash from the bridge.

  • 2-Substituted Derivatives: Used to probe the "depth" of the binding pocket. In tubulin polymerization inhibitors, substituents at the 2-position mimic the pharmacophore of combretastatin, enhancing cytotoxicity against cancer cell lines (HepG2, A549).

References

  • Regioselective Bromination & Synthesis

    • Patent: "Dibenzosuberone derivatives and procedures for their preparation."[4][5][6][7] WO1999028284. Describes direct bromination conditions.

    • Source:

  • Medicinal Chemistry Applications

    • Study: "Synthesis of P2Y2 receptor antagonists (AR-C118925)." Discusses the synthesis of substituted dibenzosuberenones.
    • Source:

  • Structural Properties

    • Data: "Dibenzosuberone - PubChem Compound Summary."
    • Source:[8]

  • Comparative Reactivity (General)

    • Review: "Regioselective Electrophilic Aromatic Bromination: Theoretical Analysis and Experimental Verific
    • Source:

Sources

Comparative Pharmacology of Dibenzosuberane Derivatives: A Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This guide provides an in-depth pharmacological comparison of dibenzosuberane and dibenzocycloheptene derivatives, focusing on the clinically significant tricyclic antidepressants (TCAs) Amitriptyline , Nortriptyline , and Protriptyline . While often grouped under the general "tricyclic" header, these compounds exhibit distinct pharmacodynamic profiles driven by subtle structural modifications to the central tricyclic scaffold and the alkylamine side chain.

This analysis is designed for drug development professionals and senior scientists. It moves beyond basic definitions to explore the Structure-Activity Relationships (SAR) that dictate receptor selectivity, metabolic fate, and the experimental protocols required to validate these parameters.

Structural Activity Relationship (SAR) Analysis

The core scaffold of this class is the dibenzosuberane (10,11-dihydro-5H-dibenzo[a,d]cycloheptene) or its unsaturated analog, dibenzocycloheptene . The pharmacological variance between derivatives is primarily governed by two structural vectors: the saturation of the C10-C11 bridge and the substitution of the side-chain nitrogen.

The Central Ring System (Rigidity vs. Flexibility)
  • Dibenzocycloheptene (Unsaturated): Found in Amitriptyline and Nortriptyline .[1][2][3][4] The C10-C11 double bond imparts planarity and rigidity to the central ring. This rigidity often enhances affinity for the serotonin transporter (SERT) but increases susceptibility to oxidative metabolism.

  • Dibenzosuberane (Saturated): Found in Protriptyline (structural isomer with a saturated bridge but shifted double bond elsewhere) and various experimental analogs. Saturation increases the flexibility of the central ring ("puckering"), which historically correlates with increased norepinephrine transporter (NET) selectivity over SERT.

The Amine Side Chain (Selectivity Switch)

The most critical determinant of pharmacological action is the degree of methylation on the terminal nitrogen:

  • Tertiary Amines (e.g., Amitriptyline): Exhibit a "dual-action" profile with significant SERT affinity. However, the tertiary amine is sterically bulky, leading to broader "off-target" binding (Muscarinic M1, Histamine H1).

  • Secondary Amines (e.g., Nortriptyline, Protriptyline): Demethylation dramatically shifts selectivity toward NET inhibition. It also generally reduces (but does not eliminate) affinity for histamine and muscarinic receptors, improving the tolerability profile.

Comparative Receptor Binding Profiles

The following data aggregates


 (inhibition constant) values from human cloned receptor assays. Lower 

indicates higher affinity.
Table 1: Transporter Selectivity & Potency ( in nM)
CompoundStructure TypeSERT Affinity (

)
NET Affinity (

)
Selectivity Ratio (NET/SERT)Primary Mechanism
Amitriptyline

Amine, Unsaturated
4.3 nM35 nM~8.1 (Balanced)SNRI (Serotonin-NE Reuptake Inhibitor)
Nortriptyline

Amine, Unsaturated
18 nM4.4 nM0.24 (NE Selective)NRI (NE Reuptake Inhibitor)
Protriptyline

Amine, Saturated*
19 nM1.4 nM0.07 (Highly NE Selective)Potent NRI

Note: Protriptyline contains a saturated C10-C11 bridge but a double bond at C5, technically making it a dibenzocycloheptene isomer, but it behaves pharmacologically like the saturated dibenzosuberane class.

Table 2: Off-Target "Side Effect" Profile ( in nM)
CompoundHistamine H1 (

)
Muscarinic M1 (

)
Alpha-1 Adrenergic (

)
Clinical Implication of Profile
Amitriptyline 1.1 nM (Very High)14 nM (High)27 nMHigh sedation, weight gain, dry mouth, hypotension.
Nortriptyline 10 nM37 nM60 nMReduced sedation and anticholinergic burden compared to parent.
Protriptyline 25 nM26 nM110 nM"Activating" TCA; least sedating, but significant anticholinergic effects.

Data Sources: Aggregated from Richelson E. (Mayo Clin Proc, 2001) and the PDSP


 Database.[1]

Mechanistic Pathways & Metabolism[4][5]

The following diagram illustrates the metabolic interconversion between these derivatives and their downstream pharmacological effects.

G cluster_0 Metabolic Pathway cluster_1 Pharmacodynamic Targets Amitriptyline Amitriptyline (Tertiary Amine) CYP2C19 CYP2C19 (Demethylation) Amitriptyline->CYP2C19 CYP2D6 CYP2D6 (Hydroxylation) Amitriptyline->CYP2D6 SERT SERT (5-HT Reuptake) Amitriptyline->SERT High Affinity NET NET (NE Reuptake) Amitriptyline->NET Mod Affinity H1 Histamine H1 (Sedation) Amitriptyline->H1 Very High Affinity M1 Muscarinic M1 (Anticholinergic) Amitriptyline->M1 High Affinity Nortriptyline Nortriptyline (Secondary Amine) Nortriptyline->CYP2D6 Nortriptyline->SERT Low Affinity Nortriptyline->NET High Affinity Nortriptyline->H1 Mod Affinity Hydroxy_Mets 10-OH-Metabolites (Renal Excretion) CYP2C19->Nortriptyline CYP2D6->Hydroxy_Mets

Figure 1: Metabolic conversion of Amitriptyline to Nortriptyline shifts the pharmacological profile from a balanced SNRI/Antihistamine to a selective NET inhibitor.

Experimental Protocols

To validate the comparative data presented above, the following self-validating protocols are recommended. These protocols prioritize the reduction of non-specific binding, a common source of error when assaying lipophilic dibenzosuberane derivatives.

Protocol A: Radioligand Binding Assay (SERT/NET)

Objective: Determine


 values for test compounds against human transporters expressed in HEK293 cells.

Reagents:

  • SERT Ligand:

    
    -Paroxetine (High affinity, low non-specific binding).
    
  • NET Ligand:

    
    -Nisoxetine.[5]
    
  • Assay Buffer: 50 mM Tris-HCl, 120 mM NaCl, 5 mM KCl (physiological ions essential for transporter conformation).

Workflow:

  • Membrane Preparation: Homogenize transfected HEK293 cells in ice-cold buffer. Centrifuge at 40,000 x g for 20 min. Resuspend pellet to a final protein concentration of 20-50

    
    /well.
    
  • Incubation:

    • Mix: 50

      
       Membrane + 50 
      
      
      
      Radioligand (at
      
      
      concentration) + 50
      
      
      Test Compound (10 concentrations).
    • Critical Step: Incubate for 60 mins at 25°C. Equilibrium is slower for lipophilic TCAs; insufficient time yields artificially high

      
       values.
      
  • Termination: Rapid filtration through GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) .

    • Why PEI? Dibenzosuberanes are sticky (lipophilic). PEI coats the glass fiber filter to prevent the drug from binding to the filter itself, which would distort the "Bound" signal.

  • Quantification: Liquid scintillation counting.

  • Analysis: Calculate

    
     via non-linear regression. Convert to 
    
    
    
    using the Cheng-Prusoff equation:
    
    
    .
Protocol B: Functional Neurotransmitter Uptake Assay

Objective: Confirm that binding affinity translates to functional inhibition of reuptake.

Protocol Step1 Seed HEK-hSERT or HEK-hNET cells (96-well plate, Poly-D-Lysine coated) Step2 Wash cells x2 with Krebs-Ringer Buffer (Remove serum/media interference) Step1->Step2 Step3 Pre-incubation (15 min) Add Test Compound (Amitriptyline/Nortriptyline) Step2->Step3 Step4 Substrate Addition Add [3H]-5-HT or [3H]-NE Incubate 10 min at 37°C Step3->Step4 Step5 Termination Rapid wash with Ice-Cold Buffer (Stops transport immediately) Step4->Step5 Step6 Lysis & Counting 1% SDS + Scintillation Fluid Step5->Step6

Figure 2: Functional Uptake Assay Workflow. Note the short substrate incubation time (10 min) to measure initial velocity, ensuring Michaelis-Menten kinetics apply.

References

  • Gillman, P. K. (2007).[6] Tricyclic antidepressant pharmacology and therapeutic drug interactions updated. British Journal of Pharmacology, 151(6), 737–748.[1][6] Link

  • Richelson, E. (2001).[1] Pharmacology of antidepressants. Mayo Clinic Proceedings, 76(5), 511–527.[7] Link

  • Tatsumi, M., et al. (1997). Pharmacological profile of antidepressants and related compounds at human monoamine transporters. European Journal of Pharmacology, 340(2-3), 249-258. Link

  • PDSP

    
     Database.  National Institute of Mental Health Psychoactive Drug Screening Program. University of North Carolina at Chapel Hill. Link
    
  • Eurofins Discovery. NET Human Norepinephrine Transporter Binding Assay Protocol. Link

Sources

Comparing binding modes of AMDH derivatives to DOB-like compounds

Author: BenchChem Technical Support Team. Date: February 2026

Title: Comparative Binding Dynamics & Pharmacological Divergence: AMDH (Dihydroanthracene) Scaffolds vs. DOB-like Phenethylamines at 5-HT2A[1][2][3]

Executive Summary This technical guide analyzes the structural and functional distinctions between flexible phenylisopropylamines (DOB-like compounds) and their conformationally restricted analogs, specifically the 9-(aminomethyl)-9,10-dihydroanthracene (AMDH/AMDA) series. While DOB (2,5-dimethoxy-4-bromoamphetamine) represents the classical hallucinogenic agonist pharmacophore, the AMDH scaffold represents a rigidified "molecular probe" that has revealed distinct binding topologies.

Key Insight: The transition from the flexible DOB scaffold to the rigid AMDH tricyclic system frequently results in a "functional switch" from agonism to antagonism. This is mechanistically governed by the ligand's ability (or inability) to engage Residue Phe340 (6.52) in the receptor's toggle switch region.

Structural Basis of Interaction

To understand the binding divergence, we must first contrast the chemical architectures.

FeatureDOB (Reference Ligand) AMDH (Probe Ligand)
Chemical Class Phenylisopropylamine (Flexible)9,10-Dihydroanthracene (Rigid)
Conformational Freedom High (Side chain rotation)Low (Tricyclic constraint)
Pharmacophore Mapping 2,5-dimethoxy groups critical for H-bonding (S159, D155).Aromatic rings mimic the hydrophobic bulk; lacks methoxy flexibility.
Chirality R-isomer is the active euchomer.C9-chirality dictates fit; mimics specific rotamers of DOB.

The Entropy Argument: DOB binding incurs a high entropic penalty as the flexible ethylamine side chain must freeze into an active conformation inside the orthosteric pocket (OBP). AMDH derivatives are "pre-organized," theoretically reducing this penalty. However, this rigidity prevents the induced fit necessary to stabilize the active receptor state (


), often locking the receptor in an inactive conformation (

).

Binding Mode Analysis: The "Two-State" Divergence

Experimental data and molecular dynamics (MD) simulations suggest these two classes do not simply bind to the same residues in the same way; they utilize distinct topologies.

A. The Phe340 (6.52) Interaction

The most critical differentiator is the interaction with Phenylalanine 340 on Transmembrane Helix 6 (TM6).

  • DOB-like Agonists: Require a specific pi-stacking or edge-to-face interaction with Phe340 . This interaction is believed to trigger the rotation of TM6, opening the intracellular cavity for Gq-protein coupling.

  • AMDH Antagonists: Due to the steric bulk of the anthracene tricyclic system, AMDH cannot accommodate the "agonist-specific" orientation required to engage Phe340. Instead, it binds in a distinct, sterically demanding mode that blocks the pocket without triggering the TM6 toggle switch.

B. Mutagenesis Evidence

Site-directed mutagenesis confirms this divergence:

  • Mutation: F340L (Phenylalanine to Leucine).

  • Effect on DOB: Significant loss of affinity and efficacy (disrupts the pi-interaction).

  • Effect on AMDH: Negligible effect on affinity. This proves AMDH binding is independent of the strict aromatic requirements at position 6.52 that govern DOB binding.

C. Comparative Data Table
Compound5-HT2A Affinity (

)
Functional ActivitySensitivity to F340L Mutation
DOB 0.5 – 1.0 nMFull/Partial AgonistHigh (Loss of affinity)
AMDH (Parent) 10 – 20 nMAntagonistLow (Retained affinity)
3-Br-AMDH ~5 nMAntagonistLow

Mechanistic Visualization

The following diagram illustrates the divergent signaling outcomes based on the binding mode.

BindingMechanism cluster_DOB DOB-like (Flexible) cluster_AMDH AMDH (Rigid) Ligand_Entry Ligand Entry (Orthosteric Pocket) DOB DOB Binding Ligand_Entry->DOB AMDH AMDH Binding Ligand_Entry->AMDH Conf_A Active Conformation (Induced Fit) DOB->Conf_A Entropy Loss F340 Phe340 Interaction (TM6 Rotation) Conf_A->F340 Pi-Stacking Gq Gq Protein Coupling (Effector Activation) F340->Gq Signal Transduction Conf_B Steric Blockade (Rigid Lock) AMDH->Conf_B Pre-organized No_F340 No Phe340 Engagement Conf_B->No_F340 Steric Clash Block Antagonism (No Signaling) No_F340->Block

Caption: Divergent binding pathways. DOB induces a conformational change engaging Phe340 (Agonism), while AMDH sterically occludes the pocket without engaging the toggle switch (Antagonism).

Experimental Protocols

To validate these binding modes in your own laboratory, use the following self-validating protocols.

Protocol A: Competition Radioligand Binding

Objective: Determine affinity (


) and discriminate binding sites.[4]
  • Membrane Preparation:

    • Transfect HEK293 cells with human 5-HT2A cDNA.

    • Harvest cells and homogenize in 50 mM Tris-HCl (pH 7.4).

    • Centrifuge at 40,000 x g for 20 min. Resuspend pellet. Critical: Wash twice to remove endogenous serotonin which interferes with high-affinity agonist binding.

  • Incubation:

    • Total Binding: 200 µL membrane suspension + 25 µL radioligand + 25 µL vehicle.

    • Nonspecific Binding (NSB): Add 10 µM Methysergide or Ketanserin.

    • Radioligand Choice:

      • Use [

        
        H]-Ketanserin  (Antagonist) to label the total receptor population (R + R*).
        
      • Use [

        
        H]-DOB  (Agonist) to label only the high-affinity active state (R*).
        
      • Note: AMDH derivatives often show similar affinity in both assays, whereas DOB-like agonists show "GTP-shift" sensitivity.

  • Filtration:

    • Incubate for 60 min at 37°C in dark.

    • Rapid filtration through Whatman GF/B filters pre-soaked in 0.3% polyethyleneimine (reduces filter binding of cationic ligands).

  • Analysis:

    • Calculate

      
       via non-linear regression. Convert to 
      
      
      
      using the Cheng-Prusoff equation:
      
      
      .
Protocol B: Functional Efficacy (IP1 Accumulation)

Objective: Distinguish Agonist (DOB) from Antagonist (AMDH).

  • Seeding: Plate HEK293-5HT2A cells in 384-well plates (10,000 cells/well).

  • Stimulation:

    • Add IP-One HTRF reagents (Cisbio) or similar FRET-based kit.

    • Incubate cells with varying concentrations of AMDH derivative (1 nM to 10 µM).

    • Control: Run a parallel curve with DOB or 5-HT.

  • Antagonist Mode Check:

    • If no signal is observed for AMDH, perform an inhibition assay : Pre-incubate with AMDH for 15 min, then add

      
       concentration of DOB.
      
    • A reduction in DOB signal confirms antagonism.

Workflow Visualization

ProtocolWorkflow Prep Membrane Prep (Tris-HCl, pH 7.4) Tracer Add Radioligand ([3H]-Ketanserin) Prep->Tracer Comp Add Competitor (AMDH or DOB) Tracer->Comp Incubate Incubate 60 min @ 37°C Comp->Incubate Filter GF/B Filtration (+0.3% PEI) Incubate->Filter Count Scintillation Counting Filter->Count

Caption: Standardized radioligand competition workflow for determining Ki values of AMDH and DOB derivatives.

References

  • Westkaemper, R. B., et al. (1999). "9-(Aminomethyl)-9,10-dihydroanthracene is a novel and unlikely 5-HT2A receptor antagonist."[5] European Journal of Pharmacology. Link

  • Runyon, S. P., et al. (2008). "Potential modes of interaction of 9-aminomethyl-9,10-dihydroanthracene (AMDA) derivatives with the 5-HT2A receptor." Bioorganic & Medicinal Chemistry. Link

  • Kim, K., et al. (2020). "Structure of a Hallucinogen-Activated Gq-Coupled 5-HT2A Serotonin Receptor." Cell. Link

  • Braden, M. R., et al. (2006). "Molecular docking of hallucinogens and their antagonists at 5-HT2A receptors." Annals of the New York Academy of Sciences. Link

Sources

Efficacy of Novel Dibenzosuberone Derivatives vs. Traditional TCAs: A Comparative Technical Guide

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a technical comparison between novel dibenzosuberone derivatives and traditional tricyclic antidepressants (TCAs), focusing on efficacy, mechanism of action, and experimental validation.

Executive Summary

While Selective Serotonin Reuptake Inhibitors (SSRIs) dominate the current market, traditional Tricyclic Antidepressants (TCAs) like Amitriptyline remain the gold standard for efficacy in severe, melancholic depression. However, their utility is limited by a narrow therapeutic index and severe anticholinergic/cardiotoxic side effects.

Recent medicinal chemistry efforts have revisited the dibenzosuberone scaffold—the core tricyclic ketone precursor to Amitriptyline—to engineer derivatives that retain the potent monoamine reuptake inhibition of TCAs while minimizing off-target affinity for muscarinic (


) and histaminic (

) receptors. This guide analyzes these novel derivatives, specifically focusing on oxime ether and halogenated analogs, which demonstrate equipotent antidepressant activity with improved safety profiles.

Chemical & Pharmacological Basis

The core structural difference lies in the modification of the C5 position of the tricyclic ring and the substitution pattern on the aromatic rings.

  • Traditional TCAs (e.g., Amitriptyline): Feature an exocyclic double bond at C5 connected to a dimethylaminopropyl chain. This rigid alkylidene side chain is essential for SERT/NET binding but also facilitates binding to off-targets.

  • Novel Dibenzosuberone Derivatives: Often utilize a C5-oxime ether or C5-hydrazone linkage. This introduces a heteroatom spacer (Oxygen or Nitrogen) that alters the flexibility and electronic character of the side chain, potentially reducing affinity for

    
     receptors without compromising SERT/NET blockade. Additionally, halogenation (e.g., 3,7-dibromo substitution) at the aromatic rings modulates metabolic stability and lipophilicity.
    
Structural Logic Diagram (Graphviz)

The following diagram illustrates the structural evolution and Structure-Activity Relationship (SAR) logic.

SAR_Logic Scaffold Dibenzosuberone Core (Tricyclic Ketone) TCA Traditional TCA (Amitriptyline) C5=CH-CH2-CH2-N(Me)2 Scaffold->TCA Grignard + Dehydration Novel Novel Derivative (Oxime Ether/Halogenated) C5=N-O-CH2-CH2-N(Me)2 Scaffold->Novel Oximation + Alkylation Effect_TCA High SERT/NET Affinity High M1/H1 Affinity (Side Effects) TCA->Effect_TCA Rigid Alkylidene Linker Effect_Novel Retained SERT/NET Affinity Reduced M1/H1 Affinity Metabolic Stability (Halogens) Novel->Effect_Novel Flexible Heteroatom Linker + C3/C7 Halogenation

Caption: Structural evolution from the dibenzosuberone core to traditional TCAs versus novel oxime derivatives, highlighting the impact of linker chemistry on pharmacological profiles.

Comparative Efficacy Analysis

The following data synthesizes findings from recent comparative studies, specifically focusing on para-benzoquinone mono-oximes and 3,7-dibromo-dibenzosuberone derivatives compared against Imipramine and Amitriptyline .

Table 1: Efficacy & Potency Profile (Preclinical Murine Models)
ParameterTraditional TCA (Imipramine/Amitriptyline)Novel Dibenzosuberone Oxime DerivativePerformance Delta
Primary Target SERT / NET TransportersSERT / NET TransportersEquivalent (Dual Reuptake Inhibition)
FST Immobility Reduction ~40–50% reduction (at 10-15 mg/kg)45–55% reduction (at 10 mg/kg)Slightly Superior efficacy in behavioral despair models
Onset of Action Chronic dosing often required for max effectRapid onset observed in acute FSTPotential Advantage in acute response
Potency (Molar Basis) Reference Standard (1.0x)1.1x - 1.2x PotencySlightly more potent on a mg/kg basis
Side Effect Proxy High sedation (H1 blockade)Reduced sedation scoresImproved Tolerability

Key Insight: The novel derivatives, particularly those with isopropyl or bromo substituents on the aromatic ring, show a statistical equivalence or slight superiority to Imipramine in the Forced Swim Test (FST). Crucially, the oxime ether linkage (C=N-O-) provides a bioisosteric alternative to the alkene (C=C) of Amitriptyline, maintaining the critical distance between the tricyclic ring and the amine nitrogen required for transporter binding.

Experimental Protocols

To validate these findings in your own laboratory, the following protocols are standardized for reproducibility.

Protocol A: Synthesis of Oxime Ether Derivatives

Rationale: This pathway avoids the harsh dehydration conditions used in traditional TCA synthesis, preventing isomerization issues.

  • Oximation: Dissolve 3,7-dibromo-dibenzosuberone (1.0 eq) in pyridine/ethanol (1:1). Add hydroxylamine hydrochloride (4.0 eq).[1] Reflux for 5 days.

    • Checkpoint: Monitor via TLC (DCM/MeOH 9:1). Product should appear as a single spot (Rf ~0.4).

  • Alkylation: Treat the resulting oxime (1.0 eq) with NaH (1.2 eq) in dry DMF at 0°C under

    
    .
    
  • Linker Addition: Add 2-(dimethylamino)ethyl chloride hydrochloride (1.1 eq). Stir at room temperature for 12 hours.

  • Purification: Quench with water, extract with EtOAc. Purify via column chromatography (Silica gel, gradient CHCl3 -> 5% MeOH/CHCl3).

  • Validation: Confirm structure via 1H-NMR (Look for triplet at ~4.2 ppm for O-CH2 protons).

Protocol B: Forced Swim Test (FST) for Antidepressant Screening

Rationale: The FST is the industry standard for assessing "behavioral despair." The protocol below ensures high signal-to-noise ratio by controlling water temperature and depth.

  • Subjects: Male Swiss Webster mice (25–30g). Acclimatize for 7 days.

  • Drug Administration: Administer Vehicle (Saline), Standard (Imipramine 10 mg/kg), or Test Compound (10 mg/kg) i.p. 1 hour prior to testing.

  • Apparatus: Cylindrical glass tank (30 cm height, 20 cm diameter). Fill with water to 15 cm depth (prevents tail support) at 25°C ± 1°C (critical for metabolic consistency).

  • Procedure:

    • Place mouse in water for 6 minutes .[2]

    • Record: Video tape the session.

    • Score: Disregard the first 2 minutes (habituation). Score "Immobility Time" during the final 4 minutes .

    • Definition of Immobility: Cessation of limb movement except minor paddling to keep the head above water.[2]

  • Analysis: Calculate % reduction in immobility relative to Vehicle.

Mechanism of Action & Signaling

The therapeutic effect is mediated through the inhibition of monoamine reuptake, increasing synaptic concentrations of Serotonin (5-HT) and Norepinephrine (NE).

MOA_Pathway Compound Dibenzosuberone Derivative SERT Serotonin Transporter (SERT) Compound->SERT Inhibits NET Norepinephrine Transporter (NET) Compound->NET Inhibits Synapse Synaptic Cleft (Increased 5-HT / NE) SERT->Synapse Blocks Reuptake NET->Synapse Blocks Reuptake Receptor_Post Post-Synaptic Receptors (5-HT1A, Beta-Adrenergic) Synapse->Receptor_Post Activates BDNF BDNF Upregulation (Neuroplasticity) Receptor_Post->BDNF Downstream Signaling (cAMP/CREB) Behavior Reduced Immobility (Antidepressant Effect) BDNF->Behavior Modulates

Caption: Pharmacodynamic pathway of dibenzosuberone derivatives. Dual inhibition of SERT/NET leads to increased synaptic monoamines, driving downstream neuroplasticity via BDNF.

References

  • Synthesis of Novel, Potentially Biologically Active Dibenzosuberone Derivatives Source: Molecules 2005, 10(12), 1429-1437.[3] URL:[Link] Significance:[3][4][5][6][7][8][9][10][11] Describes the core synthesis of 3,7-dibromo derivatives and establishes the chemical basis for the novel scaffold.

  • Synthesis and Antidepressant Evaluation of Three para-Benzoquinone Mono-oximes and Their Oxy Derivatives Source: Molecules 2002, 7(12), 902-908. URL:[Link] Significance:[3][4][5][6][7][8][9][10][11][12] Provides quantitative FST data comparing oxime derivatives directly to Imipramine, showing equipotent or superior activity.

  • Immobility time during the forced swimming test predicts sensitivity to amitriptyline Source: NeuroReport 2015, 26(5), 233-238. URL:[Link] Significance: Validates the FST protocol and establishes the baseline sensitivity for Amitriptyline in murine models.

  • Design, Synthesis and Evaluation of the Antidepressant and Anticonvulsant Activities of Triazole-Containing Benzo[d]oxazoles Source: CNS & Neurological Disorders - Drug Targets 2018. URL:[Link] Significance: Demonstrates the modern application of heterocyclic fusion to the tricyclic core to enhance efficacy.

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.